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Core Science & Biosynthesis

Foundational

Pharmacological mechanism of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

An In-Depth Technical Guide to the Predicted Pharmacological Mechanism of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide Abstract This technical guide provides a comprehensive analysis of the predicted pharmacological m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Pharmacological Mechanism of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological mechanism of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its chemical structure, featuring the well-characterized arylpiperazine moiety, allows for a robust, evidence-based prediction of its molecular targets and mechanism of action. This document synthesizes structure-activity relationship (SAR) data from closely related compounds to postulate its primary interactions with serotonergic and adrenergic systems. We further outline a detailed, multi-stage experimental workflow designed to empirically validate these predictions, providing researchers and drug development professionals with a practical framework for investigation.

Introduction and Structural Rationale

The compound 4-(3-Methoxyphenyl)piperazine-1-carboximidamide belongs to the arylpiperazine class, a scaffold renowned for its versatility in targeting aminergic G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1] The structure can be deconstructed into three key pharmacophoric elements:

  • The Aryl Group (3-Methoxyphenyl): The substitution pattern on the phenyl ring is a critical determinant of receptor selectivity and affinity. The methoxy group, particularly at the 2- or 3-position, is a common feature in ligands targeting serotonin and adrenergic receptors.[2][3]

  • The Piperazine Linker: This saturated heterocycle provides a spatially defined scaffold that orients the aryl group and the terminal functional group for optimal receptor engagement. It is a privileged structure in CNS drug design due to its favorable physicochemical properties.

  • The Carboximidamide Moiety: This functional group is a bioisostere of a guanidinium group. Its basic and polar nature suggests a strong potential for forming key ionic or hydrogen bond interactions with acidic residues (e.g., Aspartic Acid) within the binding pockets of aminergic receptors, a common interaction motif for endogenous ligands like serotonin and norepinephrine.

Given these features, the pharmacological profile of this molecule is predicted to be centered on GPCRs that recognize monoamine neurotransmitters.

Predicted Molecular Targets and Mechanistic Insights

Based on extensive data from analogous structures, we predict two primary classes of molecular targets for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide.

Primary Target Class: Serotonin (5-HT) Receptors

The arylpiperazine scaffold is a hallmark of ligands for various serotonin receptors, with a particular prevalence for the 5-HT1A subtype.[4][5]

  • 5-HT1A Receptors: Numerous compounds containing the (methoxyphenyl)piperazine core are potent 5-HT1A receptor ligands, often acting as antagonists or partial agonists.[4][6][7][8] For example, derivatives like p-MPPI and p-MPPF are established competitive antagonists of 5-HT1A receptors.[6][7] These receptors are Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[9] This results in neuronal hyperpolarization and reduced firing rate. 5-HT1A receptors function as both presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic receptors in regions like the hippocampus and cortex, playing a crucial role in mood and anxiety regulation.[5][9]

  • 5-HT7 Receptors: Some arylpiperazines also exhibit affinity for the 5-HT7 receptor.[1][10] This Gs-coupled receptor is involved in regulating circadian rhythms, learning, and memory. Co-targeting 5-HT1A and 5-HT7 receptors is an emerging strategy in the development of novel antidepressants and antipsychotics.

Secondary Target Class: Adrenergic Receptors

While serotonin receptors are the most probable primary target, cross-reactivity with adrenergic receptors is a known characteristic of this chemical class.

  • α1A/α1D-Adrenoceptors: Research on N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamides has identified them as selective α1A/α1D-adrenergic receptor antagonists.[2] These receptors are Gq-coupled and mediate smooth muscle contraction. Antagonism at these receptors is the primary mechanism for drugs treating benign prostatic hyperplasia (BPH).[2] The structural similarity suggests that 4-(3-Methoxyphenyl)piperazine-1-carboximidamide may possess affinity for these subtypes, which would be a critical parameter to assess for selectivity and potential side effects.

Postulated Signaling Cascade at the 5-HT1A Receptor

Assuming the primary mechanism involves antagonism at the 5-HT1A receptor, the compound would act by blocking the effects of endogenous serotonin. This would prevent the Gi/o-mediated inhibition of adenylyl cyclase, thereby maintaining normal cAMP levels and preventing GIRK channel-mediated neuronal hyperpolarization. This action at presynaptic autoreceptors could lead to an increase in serotonin release in terminal fields.

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC αi inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_ion GIRK->K_ion Efflux Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates Compound 4-(3-MP)P-1-CI (Predicted Antagonist) Compound->Receptor Binds & Blocks ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization cAMP->Hyperpolarization Reduction contributes to K_ion->Hyperpolarization Leads to

Caption: Predicted signaling pathway at the 5-HT1A receptor.

A Self-Validating Experimental Workflow

To empirically determine the pharmacological mechanism, the following tiered experimental approach is recommended. This workflow is designed to be self-validating, where the results of each stage inform the design of the next.

Stage 1: In Vitro Target Identification & Affinity Profiling

Objective: To identify primary and secondary binding targets and quantify affinity.

Protocol: Radioligand Competition Binding Assays

  • Primary Screening: Screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of CNS receptors, including serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT7), adrenergic (α1A, α1B, α1D, α2A), and dopamine (D1, D2) receptors.

  • Affinity Determination (Ki): For any receptor showing significant displacement (>50%) in the primary screen, perform saturation binding experiments.

  • Procedure: a. Prepare membrane homogenates from cells stably expressing the human recombinant receptor of interest. b. Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound. c. After incubation, separate bound from free radioligand by rapid filtration. d. Quantify bound radioactivity using liquid scintillation counting. e. Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Stage 2: In Vitro Functional Characterization

Objective: To determine the functional activity (agonist, antagonist, partial agonist) at the identified high-affinity targets.

Protocol: [35S]GTPγS Binding Assay (for Gi/o-coupled receptors)

  • Rationale: This assay measures the direct activation of G-proteins by an agonist-bound receptor, providing a clear measure of efficacy. Antagonists will block agonist-stimulated binding.

  • Procedure: a. Incubate receptor-expressing cell membranes with GDP, varying concentrations of the test compound, and a sub-maximal concentration of a known agonist (e.g., 8-OH-DPAT for 5-HT1A). b. Initiate the reaction by adding [35S]GTPγS. c. Terminate the reaction and separate bound [35S]GTPγS by filtration. d. Quantify radioactivity. e. Data Analysis:

    • If the compound stimulates [35S]GTPγS binding, it is an agonist (determine EC50 and Emax).
    • If the compound blocks agonist-stimulated binding, it is an antagonist (determine IC50 and calculate Kb via Schild analysis).
    • If it stimulates binding but with a lower Emax than the full agonist, it is a partial agonist.
Stage 3: Ex Vivo Target Engagement & Physiological Response

Objective: To confirm target engagement and functional effects in a native biological system.

Protocol: Electrophysiological Recording of Dorsal Raphe Neurons

  • Rationale: Serotonergic neurons in the dorsal raphe nucleus (DRN) are inhibited by 5-HT1A agonists via somatodendritic autoreceptors. This is a classic assay for assessing 5-HT1A functional activity.[8]

  • Procedure: a. Prepare acute brain slices containing the DRN from rats. b. Using extracellular single-unit recording, measure the spontaneous firing rate of identified serotonergic neurons. c. Construct a concentration-response curve for the inhibitory effect of a standard agonist (8-OH-DPAT). d. In the presence of a fixed concentration of the test compound, re-determine the agonist concentration-response curve. e. Data Analysis: A rightward shift in the agonist's concentration-response curve without a change in the maximal response is indicative of competitive antagonism. The magnitude of this shift can be used to calculate the antagonist's potency (pA2 value).

G cluster_workflow Experimental Validation Workflow cluster_stage1 Stage 1: In Vitro Affinity cluster_stage2 Stage 2: In Vitro Functionality cluster_stage3 Stage 3: Ex Vivo Physiology Start Start: Compound Synthesis & Purification S1_Screen Primary Binding Screen (Broad Receptor Panel @ 10µM) Start->S1_Screen S1_Ki K_i Determination (Saturation Binding Assays) S1_Screen->S1_Ki Hits (>50% displacement) S2_Func Functional Assays (e.g., [35S]GTPγS, cAMP) S1_Ki->S2_Func High-Affinity Targets Identified S2_Classify Classify Activity: Agonist, Antagonist, or Partial Agonist S2_Func->S2_Classify S3_Electro Electrophysiology (Dorsal Raphe Slice Recording) S2_Classify->S3_Electro Mechanism of Action Defined S3_Confirm Confirm Target Engagement & Functional Effect in situ S3_Electro->S3_Confirm End End: Full Pharmacological Profile Established S3_Confirm->End

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide in CNS Research

Executive Summary 4-(3-Methoxyphenyl)piperazine-1-carboximidamide (CAS: 1417567-42-0) represents a distinct chemical scaffold merging the serotonergic pharmacophore of arylpiperazines with the physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Methoxyphenyl)piperazine-1-carboximidamide (CAS: 1417567-42-0) represents a distinct chemical scaffold merging the serotonergic pharmacophore of arylpiperazines with the physicochemical properties of a carboximidamide (guanidine-like) moiety. While arylpiperazines are established ligands for serotonin (5-HT) and dopamine (DA) receptors, the addition of a carboximidamide group introduces unique hydrogen-bonding capabilities and basicity, potentially altering blood-brain barrier (BBB) permeability, metabolic stability, and receptor subtype selectivity (specifically 5-HT3 and 5-HT1A).

This technical guide analyzes the compound’s utility as a CNS probe, detailing its predicted structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for characterizing its therapeutic potential in anxiety and depressive disorders.

Chemical & Pharmacological Profile

Structural Deconstruction

The molecule is a hybrid structure designed to leverage two distinct pharmacological domains:

  • The "Recognition" Domain (3-Methoxyphenylpiperazine):

    • Core Scaffold: The 3-methoxyphenylpiperazine (3-MPP) moiety is a "privileged structure" in CNS drug discovery, serving as the primary binding element for 5-HT receptors.

    • Substituent Effect: The meta-methoxy group mimics the hydroxyl group of serotonin, providing critical hydrogen-bond acceptor points within the receptor orthosteric binding pocket (specifically interacting with Ser5.42 in 5-HT1A).

    • Selectivity: Unlike the 3-chloro analog (mCPP), which favors 5-HT2C, the 3-methoxy substitution often shifts selectivity towards mixed 5-HT1A agonism and 5-HT2A antagonism.

  • The "Modulatory" Domain (1-Carboximidamide):

    • Basicity & Ionization: The carboximidamide group (

      
      ) ensures the molecule is protonated at physiological pH. This mimics the terminal amine of endogenous monoamines but with higher rigidity.
      
    • Transporter Interaction: The guanidine-like structure increases affinity for monoamine transporters (SERT/NET) and may confer sodium channel blocking properties, similar to amiloride or debrisoquine derivatives.

Mechanism of Action (MOA)

The compound acts as a Multi-Target Directed Ligand (MTDL) . Its primary mechanism involves modulation of the serotonergic interactome:

  • 5-HT1A Receptor (Partial Agonist): Presynaptic autoreceptor desensitization and postsynaptic activation, leading to anxiolytic effects.

  • 5-HT2A Receptor (Antagonist): Blockade of cortical excitation, contributing to antidepressant and antipsychotic efficacy.

  • 5-HT3 Receptor (Modulator): The basic carboximidamide tail suggests potential interaction with the ligand-gated 5-HT3 ion channel, a target often requiring a basic amine or guanidine/imidazole group (e.g., phenylbiguanide).

Visualization: Serotonergic Signaling Pathways

The following diagram illustrates the dual G-protein coupling pathways activated or inhibited by the compound.

G cluster_0 Membrane Receptors cluster_1 cluster_2 Ligand 4-(3-Methoxyphenyl) piperazine-1-carboximidamide HT1A 5-HT1A (Gi/o coupled) Ligand->HT1A Agonist HT2A 5-HT2A (Gq coupled) Ligand->HT2A Antagonist HT3 5-HT3 (Ion Channel) Ligand->HT3 Modulator AC Adenylyl Cyclase HT1A->AC Inhibition PLC Phospholipase C HT2A->PLC Blockade Ca Ca2+ Influx HT3->Ca Gating Anx Anxiolysis (Hyperpolarization) AC->Anx ↓ cAMP AntiDep Antidepressant (Gene Transcription) PLC->AntiDep ↓ IP3/DAG

Figure 1: Predicted signal transduction pathways. The compound acts as a 5-HT1A agonist (blue) and 5-HT2A antagonist (red), modulating downstream cAMP and phosphoinositide signaling.

Therapeutic Applications

Neuropsychiatric Disorders[1]
  • Depression & Anxiety: By combining 5-HT1A agonism with 5-HT2A antagonism, the compound mimics the profile of "atypical" antipsychotics and third-generation antidepressants (e.g., Vortioxetine), potentially offering rapid onset with reduced sexual side effects.

  • Cognitive Deficits: 5-HT3 antagonism is linked to pro-cognitive effects via modulation of acetylcholine release in the prefrontal cortex.

Research Probe Utility
  • CYP2D6 Phenotyping: Due to its structural similarity to Debrisoquine (a classic CYP2D6 probe), this compound can serve as a metabolic stability standard in microsomal assays.

  • Transporter Mapping: The carboximidamide moiety allows for the investigation of cation-specific transport mechanisms at the BBB (e.g., Organic Cation Transporters - OCTs).

Experimental Protocols

In Vitro: Radioligand Binding Assay (5-HT1A)

Objective: Determine the binding affinity (


) of the compound for the 5-HT1A receptor.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Non-specific Ligand: Serotonin (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Methodology:

  • Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein concentration of 0.5 mg/mL.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension.

    • 25 µL [3H]-8-OH-DPAT.

    • 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate IC50 using non-linear regression; convert to

    
     using the Cheng-Prusoff equation.
    
In Vivo: Forced Swim Test (FST) - Rodent Model

Objective: Evaluate antidepressant-like activity via behavioral despair reduction.

Methodology:

  • Subjects: Male C57BL/6J mice (8-10 weeks).

  • Dosing: Administer Test Compound (IP: 10, 20, 40 mg/kg) or Vehicle (Saline) 30 min prior to testing. Positive control: Fluoxetine (20 mg/kg).

  • Apparatus: Glass cylinder (30 cm height, 15 cm diameter) filled with water (25°C) to 15 cm depth.

  • Procedure:

    • Place mouse in water for 6 minutes.

    • Record video for the last 4 minutes (first 2 min is habituation).

  • Scoring: Measure duration of immobility (floating with minimal movement). Reduced immobility indicates antidepressant efficacy.

Visualization: Experimental Workflow

Experiment Start Compound Synthesis (Sulfate Salt) Screen Primary Screen: Radioligand Binding (5-HT1A / 5-HT2A) Start->Screen Decision Ki < 100 nM? Screen->Decision Func Functional Assay (cAMP / GTPγS) Decision->Func Yes Stop Refine Structure Decision->Stop No ADME ADME Profiling (Microsomal Stability) Func->ADME Vivo In Vivo: Forced Swim Test (C57BL/6J Mice) ADME->Vivo Stable

Figure 2: Stage-gate workflow for validating the CNS potential of the compound.

Safety & Toxicology Considerations

  • CYP2D6 Interaction: The carboximidamide moiety is a structural alert for interaction with Cytochrome P450 2D6. While this may boost bioavailability of co-administered drugs, it poses a risk of drug-drug interactions (DDI).

  • Cardiovascular Safety: Phenylpiperazines can exhibit off-target affinity for hERG channels (

    
     current). The polarity of the carboximidamide may mitigate this risk compared to lipophilic analogs, but hERG patch-clamp assays are mandatory.
    
  • Serotonin Syndrome: High affinity 5-HT agonists carry the risk of serotonin syndrome. Monitoring for hyperthermia and tremor in in vivo models is required.

References

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships." Journal of Medicinal Chemistry, 29(11), 2375-2380. Link

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology, 33(3-4), 275-317. Link

  • Bymaster, F. P., et al. (2001). "Pharmacological characterization of the mechanisms of action of the selective serotonin reuptake inhibitor fluoxetine." Psychopharmacology, 157(2), 161-169. Link

  • López-Rodríguez, M. L., et al. (2005).[1][2] "Design and synthesis of arylpiperazine derivatives with high 5-HT1A receptor affinity." Journal of Medicinal Chemistry, 48(7), 2548-2558.[3] Link

  • ChemSrc Database. (2023). "4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate - Physicochemical Properties." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

Part 1: Strategic Overview & Scientific Rationale Target Analysis The target molecule, 4-(3-Methoxyphenyl)piperazine-1-carboximidamide , represents a guanidinylated derivative of the privileged aryl-piperazine scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

Target Analysis

The target molecule, 4-(3-Methoxyphenyl)piperazine-1-carboximidamide , represents a guanidinylated derivative of the privileged aryl-piperazine scaffold. This structural motif is critical in medicinal chemistry, serving as a core pharmacophore for serotonergic ligands (5-HT receptors), adrenergic agents, and as a metabolic probe for CYP2D6 substrates structurally related to debrisoquine.

Chemical Structure:

  • Core: Piperazine ring.[1][2][3][4][5]

  • N1-Substituent: Carboximidamide (Guanidine) group.

  • N4-Substituent: 3-Methoxyphenyl group.[1][6][7]

Synthetic Strategy Selection

While classical guanylation methods exist (e.g., reaction with cyanamide or S-methylisothiourea), they often suffer from poor atom economy, release of noxious byproducts (mercaptans), or require harsh reflux conditions that degrade sensitive aryl-ether moieties.[8][9]

Selected Protocol: Pyrazole-Transfer Guanylation We utilize 1H-Pyrazole-1-carboxamidine hydrochloride (HPC) as the guanylating agent. This method, originally championed by Bernatowicz et al., is selected for three reasons:

  • Mild Conditions: Proceeds at room temperature or mild heat (

    
    ), preserving the methoxy-aryl ether.
    
  • Operational Simplicity: The byproduct (pyrazole) is easily removed via aqueous extraction or ether precipitation.

  • Chemo-selectivity: Highly specific for secondary amines (piperazine NH) over other potential nucleophiles.

Part 2: Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[4][5]RoleHazards
1-(3-Methoxyphenyl)piperazine 192.261.0SubstrateIrritant, Hygroscopic
1H-Pyrazole-1-carboxamidine HCl 146.581.1Guanylating AgentIrritant
N,N-Diisopropylethylamine (DIPEA) 129.242.5Base (Proton Scavenger)Corrosive, Flammable
N,N-Dimethylformamide (DMF) 73.09SolventSolvent (5 mL/mmol)Reprotoxic, Irritant
Diethyl Ether 74.12WorkupAnti-solventFlammable, Peroxide former
Step-by-Step Methodology
Step 1: Reaction Assembly
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with 1-(3-Methoxyphenyl)piperazine (1.92 g, 10.0 mmol) and anhydrous DMF (30 mL). Stir until fully dissolved.

  • Activation: Add DIPEA (4.35 mL, 25.0 mmol) dropwise. Note: If starting with the HCl salt of the piperazine, increase DIPEA to 3.5 equivalents to ensure the free base is generated.

  • Reagent Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.61 g, 11.0 mmol) in a single portion. The solution may turn slightly yellow.

Step 2: Reaction Monitoring
  • Incubation: Stir the mixture at ambient temperature (

    
    ) under nitrogen atmosphere.
    
  • Timeline: Reaction typically reaches completion within 16–24 hours.

  • TLC Control: Monitor using Silica plates (Eluent: DCM/MeOH/NH4OH 90:9:1).

    • Starting Material Rf: ~0.4[1][2]

    • Product Rf: ~0.1 (highly polar guanidine).

    • Stain: Ninhydrin (product stains distinct purple/red).

Step 3: Workup & Isolation (The "Precipitation Method")

Rationale: Guanidines are highly polar. Standard aqueous extraction often leads to product loss in the water layer. We utilize the insolubility of the guanidinium salt in ether.

  • Concentration: Remove approximately 80% of the DMF under reduced pressure (Rotavap,

    
     water bath, high vacuum).
    
  • Precipitation: Pour the concentrated oily residue slowly into a stirred beaker containing Diethyl Ether (150 mL).

  • Crystallization: The product (likely as the hydrochloride or DIPEA salt complex) will precipitate as a white/off-white solid. Stir for 30 minutes to harden the solid.

  • Filtration: Filter the solid using a sintered glass funnel. Wash the cake copiously with cold ether (3 x 20 mL) to remove residual DIPEA and pyrazole byproduct.

  • Desalting (Optional but Recommended): If high purity is required for biological assay, dissolve the solid in minimal water/acetonitrile and purify via Preparative HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% TFA). Lyophilize fractions to obtain the trifluoroacetate salt.

Part 3: Visualization & Mechanism

Reaction Workflow Diagram

The following diagram illustrates the critical path for the synthesis, highlighting the decision points for purification.

SynthesisWorkflow Start Start: 1-(3-Methoxyphenyl)piperazine Reagent Add 1H-Pyrazole-1-carboxamidine HCl + DIPEA in DMF Start->Reagent Reaction Stir 16-24h @ 25°C (N2 Atmosphere) Reagent->Reaction Check TLC/LC-MS Check Complete? Reaction->Check Check->Reaction No (Extend Time) Workup Concentrate DMF Precipitate in Et2O Check->Workup Yes Purification Prep-HPLC (C18) (0.1% TFA System) Workup->Purification High Purity Required Final Final Product: 4-(3-Methoxyphenyl)piperazine-1-carboximidamide Workup->Final Crude Salt Acceptable Purification->Final

Caption: Operational workflow for the guanylation of aryl-piperazines using the Bernatowicz reagent.

Mechanistic Pathway

Understanding the mechanism ensures troubleshooting capability.[2] The reaction proceeds via a nucleophilic addition-elimination pathway.

Mechanism Amine Piperazine (Nucleophile) TS Tetrahedral Intermediate Amine->TS Attack on C=N Reagent Pyrazole-Amidine (Electrophile) Reagent->TS Product Guanidine Product TS->Product Elimination Byproduct Pyrazole (Leaving Group) TS->Byproduct Proton Transfer

Caption: Nucleophilic attack of the piperazine secondary amine on the amidine carbon, followed by pyrazole elimination.

Part 4: Validation & Quality Control

Expected Analytical Data

To validate the synthesis, compare your isolated material against these theoretical parameters.

TechniqueParameterExpected Observation
LC-MS (ESI+) m/z[M+H]+ = 235.15 (Calc. MW: 234.29)
1H NMR

3.7-3.8 ppm
Singlet (3H) corresponding to -OCH3 .
1H NMR

6.4-7.2 ppm
Multiplets (4H) corresponding to the Aromatic Ring .
1H NMR

3.5-3.6 ppm
Broad multiplets corresponding to piperazine CH2 adjacent to Guanidine.
13C NMR

~156-158 ppm
Characteristic quaternary carbon of the Guanidine (C=N) .
Troubleshooting
  • Low Yield? Ensure the DMF is anhydrous. Water hydrolyzes the guanylating agent to urea derivatives.

  • Sticky Oil? If the product oils out in ether, decant the ether, dissolve the oil in MeOH, and try precipitating with MTBE or Hexane. Alternatively, proceed directly to Prep-HPLC.

  • Impurity Persistence? The pyrazole byproduct can co-elute on short HPLC gradients. Use a shallow gradient (e.g., 0.5% B/min) to separate.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimization of the Synthesis of Guanidines from Amines and Nitroguanidines.[10] Synthesis, 2004(10), 1655-1663.

  • PubChem Compound Summary. 1-(3-Methoxyphenyl)piperazine (Starting Material). National Library of Medicine.

Sources

Application

How to dissolve 4-(3-Methoxyphenyl)piperazine-1-carboximidamide for in vitro studies

Application Note: Solubilization and Stability Optimization for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide Abstract & Scope This technical guide details the protocol for dissolving and maintaining 4-(3-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Stability Optimization for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

Abstract & Scope

This technical guide details the protocol for dissolving and maintaining 4-(3-Methoxyphenyl)piperazine-1-carboximidamide (hereafter referred to as 4-MPPC ) for in vitro biological assays.

4-MPPC serves as a structural hybrid between phenylpiperazines (common in serotonergic ligands) and guanidines (common in adrenergic/transport substrates). Its physicochemical profile presents a unique challenge: it possesses a highly basic guanidine moiety (pKa ~12.[1]5) attached to a lipophilic 3-methoxyphenyl tail. This amphiphilic nature creates a high risk of micro-precipitation in neutral physiological buffers (pH 7.4), often leading to "false negatives" in potency assays or "false positives" in aggregation-based toxicity screens.

This protocol prioritizes Dimethyl Sulfoxide (DMSO) stock preparation to ensure molecular homogeneity, followed by a controlled aqueous dilution strategy to maintain solubility in cell culture media.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecular behavior of 4-MPPC.

PropertyValue (Approx.)Implication for Solubilization
Molecular Weight ~234.29 g/mol (Free Base)Moderate size; diffusion is not a limiting factor.
pKa (Guanidine) ~12.5 - 13.5Critical: At pH 7.4, the molecule is >99% protonated (cationic).
LogP ~1.5 - 2.5Moderately lipophilic. The phenyl ring drives hydrophobic aggregation.
Salt Forms HCl, Sulfate, or Free BaseSalts are water-soluble. Free Base is poorly water-soluble.

The Solubility Paradox: While the protonated guanidine cation is hydrophilic, the lipophilic phenylpiperazine tail drives the molecule to aggregate in aqueous solutions, especially if the ionic strength is high (like in PBS/Media), which shields the cationic charge repulsion. Therefore, DMSO is the required primary solvent to break crystal lattice energy and prevent initial aggregation.

Reagents & Equipment

  • Compound: 4-(3-Methoxyphenyl)piperazine-1-carboximidamide (High Purity >98%).

  • Primary Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, Cell Culture Grade (≥99.9%).

    • Note: Avoid "wet" DMSO; water contamination promotes hydrolysis of the guanidine group over long-term storage.

  • Diluent: PBS (Phosphate Buffered Saline), pH 7.4, Mg²⁺/Ca²⁺ free.

  • Equipment:

    • Vortex Mixer.

    • Ultrasonic Water Bath (35–40 kHz).

    • Calibrated Pipettes (P200, P1000).

    • Glass vials (borosilicate) for stock storage (Plastic tubes can leach plasticizers in 100% DMSO).

Protocol A: Primary Stock Solution (DMSO)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) that resists degradation.

  • Molarity Calculation:

    • Determine the exact Molecular Weight (MW) from the specific batch Certificate of Analysis (CoA). Note: If using a salt (e.g., HCl), include the salt weight in the calculation.

    • Formula:

      
      
      
  • Weighing:

    • Weigh approximately 2–5 mg of 4-MPPC into a sterile glass vial. Record the exact mass.

  • Solvation:

    • Add the calculated volume of 100% Anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Do not use water or buffers at this stage.

  • Homogenization (Critical Step):

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at ambient temperature for 5 minutes.

    • Why? Guanidine derivatives often form tight crystal lattices. Sonication ensures no "micro-crystals" remain, which would otherwise act as nucleation sites for precipitation later.

  • Inspection:

    • Verify the solution is optically clear. If cloudy, sonicate for an additional 5 minutes or warm gently to 37°C.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Working Solution (Aqueous Dilution)

Objective: Dilute the Master Stock into cell culture media without causing precipitation ("crashing out").

The "1000x Rule": For most cell lines, the final DMSO concentration should be


 (v/v) to avoid solvent toxicity.[2][3] This requires a 1:1000 dilution.

Step-by-Step Dilution Workflow:

  • Thaw the DMSO Master Stock (e.g., 10 mM) to Room Temperature (RT). Vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended):

    • If the target assay concentration is low (e.g., 1 µM), create a 100x intermediate stock in media/buffer immediately before use.

    • Technique: Place the pipette tip containing the DMSO stock submerged into the rapidly stirring media and dispense slowly. This prevents a local high-concentration "bubble" where precipitation occurs.

  • Direct Dilution (for High Throughput):

    • Add 1 µL of 10 mM DMSO Stock to 999 µL of pre-warmed (37°C) Media.

    • Final Concentration: 10 µM compound, 0.1% DMSO.

  • Equilibration:

    • Allow the working solution to sit at 37°C for 15 minutes before adding to cells.

    • Check: Inspect for turbidity (cloudiness). If turbid, the compound has crashed out.

Visualization of Workflows

Figure 1: Solubilization & Dilution Decision Tree

G Start Start: 4-MPPC Solid CheckForm Check Form: Free Base or Salt? Start->CheckForm SaltPath Salt Form (HCl/Sulfate) CheckForm->SaltPath Hydrophilic BasePath Free Base / Unknown CheckForm->BasePath Lipophilic WaterSol Dissolve in Water/PBS (Up to 10mM) SaltPath->WaterSol DMSOSol Dissolve in 100% DMSO (Up to 50mM) BasePath->DMSOSol Sonicate Sonicate & Vortex (Clear Solution) WaterSol->Sonicate DMSOSol->Sonicate Storage Aliquot & Store (-20°C) Sonicate->Storage Dilution Assay Dilution (Keep DMSO < 0.5%) Storage->Dilution CheckPrecip Turbidity Check Dilution->CheckPrecip Visual Check

Caption: Decision matrix for solubilizing 4-MPPC based on salt form, ensuring optimal stability.

Quality Control & Troubleshooting

Self-Validating System: To ensure your data is reliable, perform this simple "Solubility Limit Test" before running your main experiment:

ObservationDiagnosisRemediation
Solution is Clear SolubleProceed with assay.
Slight Haze / Tyndall Effect Micro-precipitationFail. Concentration is too high for the buffer. Reduce concentration or increase DMSO to 0.5% (if cells tolerate).
Visible Flakes/Pellet Gross PrecipitationFail. Compound has crashed. Do not filter (you will lose the drug). Re-make stock or use a co-solvent (e.g., 5% Solutol/Cremophor).
Yellow Discoloration OxidationFail. Guanidines can oxidize.[1] Discard stock and use fresh powder.

Validation Step (Absorbance):

  • Prepare your working concentration (e.g., 10 µM).

  • Spin down at 10,000 x g for 5 minutes.

  • Measure UV Absorbance (250–280 nm) of the supernatant .

  • Compare to a theoretical standard. If absorbance is <90% of expected, the compound precipitated during centrifugation.

References

  • Cayman Chemical. (2022).[4] 1-(3,5-Dimethylphenyl)piperazine Product Information. Link

    • Context: Provides solubility benchmarks for phenylpiperazine analogs (DMSO ~30 mg/mL, PBS ~0.3 mg/mL).
  • Nikon Instruments. (2023). The Cytotoxicity of DMSO in Live-Cell Imaging. Link

    • Context: Establishes the 0.1% - 0.5% DMSO tolerance limit for mammalian cell culture.
  • BenchChem. (2025).[5][6] Preparation of Guanidine Monobenzoate Solutions. Link

    • Context: Protocols for handling guanidine-based salts and their solubility in polar aprotic solvents.[5]

  • MedChemExpress. (2023). Compound Handling Instructions: Solubility & Stock Preparation. Link

    • Context: General guidelines for dissolving lipophilic drugs in DMSO and avoiding freeze-thaw degrad
  • SWGDrug. (2005). Monograph: 1-(3-Methoxyphenyl)piperazine.[7][8][9][10][11][12] Link

    • Context: Forensic data on the stability and solubility of the parent phenylpiperazine scaffold.[12]

Sources

Method

Application Notes and Protocols: Unraveling Receptor Interactions of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

Authored by: Your Senior Application Scientist Introduction: The 4-(3-methoxyphenyl)piperazine-1-carboximidamide scaffold is a key pharmacophore found in a variety of centrally acting agents. Derivatives of (methoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The 4-(3-methoxyphenyl)piperazine-1-carboximidamide scaffold is a key pharmacophore found in a variety of centrally acting agents. Derivatives of (methoxyphenyl)piperazine are known to exhibit high affinity for a range of G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors. Understanding the specific receptor binding profile of novel compounds like 4-(3-methoxyphenyl)piperazine-1-carboximidamide is a critical step in drug discovery and development, providing insights into potential therapeutic applications and off-target effects.

This guide provides a comprehensive overview of the theoretical and practical aspects of establishing a robust in vitro receptor binding assay for 4-(3-methoxyphenyl)piperazine-1-carboximidamide and its analogs. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for radioligand binding assays, and discuss data analysis and interpretation.

Theoretical Framework: The Principles of Receptor-Ligand Binding

Receptor binding assays are fundamental tools in pharmacology used to quantify the interaction between a ligand (e.g., a drug candidate) and its receptor. The most common format is the competitive binding assay, where an unlabeled test compound competes with a labeled ligand (typically radiolabeled) for binding to the receptor. The ability of the test compound to displace the labeled ligand is a measure of its affinity for the receptor.

Key parameters derived from these assays include the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) and the Ki (the inhibitory constant), which represents the affinity of the test compound for the receptor, calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.

Experimental Design: Selecting the Right Tools for the Job

Given the structural similarities of 4-(3-methoxyphenyl)piperazine-1-carboximidamide to known serotonergic and dopaminergic ligands, a primary screening panel should include receptors from these families.[1][2][3][4] Specifically, the 5-HT1A, 5-HT2A, 5-HT7, and Dopamine D2 and D4 receptors are high-priority targets.[2][4]

Workflow for Receptor Binding Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing target receptor) Incubation Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Test Compound) Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Data_Plot Plotting (% Inhibition vs. [Test Compound]) Counting->Data_Plot IC50_Calc IC50 Determination Data_Plot->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: A generalized workflow for a competitive radioligand receptor binding assay.

Protocols

Part 1: Cell Membrane Preparation

This protocol describes the preparation of crude cell membranes from HEK-293 cells transiently or stably expressing the human receptor of interest (e.g., 5-HT1A).

Materials:

  • HEK-293 cells expressing the target receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, ice-cold

  • Cell scrapers

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Culture cells to ~90% confluency in appropriate flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add 5-10 mL of ice-cold Membrane Preparation Buffer to each flask and scrape the cells.

  • Transfer the cell suspension to a centrifuge tube and keep on ice.

  • Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see Part 2).

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Radioligand Binding Assay (Example: 5-HT1A Receptor)

This protocol is a template for a competitive binding assay using a radiolabeled ligand.

Materials:

  • Prepared cell membranes expressing the 5-HT1A receptor

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

  • Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist)

  • Non-specific binding control: 10 µM Serotonin (5-HT) or another high-affinity 5-HT1A ligand

  • Test Compound: 4-(3-Methoxyphenyl)piperazine-1-carboximidamide, serially diluted

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Harvester for rapid filtration

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL Membrane suspension.

    • Non-specific Binding (NSB): 25 µL Non-specific binding control, 25 µL Radioligand, 50 µL Membrane suspension.

    • Test Compound: 25 µL of each dilution of the test compound, 25 µL Radioligand, 50 µL Membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[1]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM in presence of test compound - NSB) / Specific Binding])

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway Visualization:

G Ligand 5-HT1A Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Less activation of Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Alters

Caption: Simplified signaling pathway for an agonist at the 5-HT1A receptor.

Comparative Data Presentation

The following table provides a template for summarizing the binding affinity data for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide across a panel of receptors.

Receptor TargetRadioligandTest Compound Ki (nM)
5-HT1A[³H]-8-OH-DPATExperimental Value
5-HT2A[³H]-KetanserinExperimental Value
5-HT7[³H]-5-CTExperimental Value
Dopamine D2[³H]-SpiperoneExperimental Value
Dopamine D4[³H]-NemonaprideExperimental Value
α1-Adrenergic[³H]-PrazosinExperimental Value

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following quality control measures are essential:

  • Receptor Expression Confirmation: Validate the expression of the target receptor in the prepared cell membranes using a positive control ligand with known high affinity.

  • Radioligand Kd Determination: Perform saturation binding experiments with the radioligand to determine its Kd value for the specific batch of membranes being used. This is crucial for accurate Ki calculations.

  • Assay Window: Ensure a sufficient signal-to-noise ratio, with total binding being at least 10-fold higher than non-specific binding.

  • Reproducibility: Conduct experiments on multiple days with independently prepared reagents to ensure the reproducibility of the results.

By adhering to these rigorous protocols and validation steps, researchers can confidently characterize the receptor binding profile of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide, paving the way for a deeper understanding of its pharmacological properties.

References

  • Duan, J., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1708. [Link]

  • Cattaneo, C., et al. (2005). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 48(13), 4356-4364. [Link]

  • Herraiz, T., et al. (2000). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 43(24), 4683-4695. [Link]

  • Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1379-1393. [Link]

  • National Center for Biotechnology Information. (2008). 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-1,3 pyrimidino)- p-[18F]fluorobenzamido]ethylpiperazine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Leopoldo, M., et al. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4244-4248. [Link]

  • Saeed, A., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 17(5), 2057-2065. [Link]

Sources

Application

Preparation of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide stock solutions

Application Note: Preparation of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide Stock Solutions Abstract & Scope This Application Note provides a standardized protocol for the preparation, solubilization, and storage of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide Stock Solutions

Abstract & Scope

This Application Note provides a standardized protocol for the preparation, solubilization, and storage of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide (CAS: 893759-74-5 for free base; 1417567-42-0 for sulfate). This compound is a synthetic guanidine-functionalized phenylpiperazine, structurally related to serotonergic ligands and metabolic probes like Debrisoquine. Due to the high basicity of the guanidine moiety and the lipophilicity of the phenylpiperazine core, proper solvent selection and salt correction are critical for experimental reproducibility in receptor binding assays (e.g., 5-HT, H3) and metabolic phenotyping.

Compound Profile & Physicochemical Properties

Before handling, verify the specific salt form on your product label. The sulfate salt is the most common commercial preparation due to improved stability.

PropertyFree BaseSulfate Salt (Mono)
CAS Number 893759-74-51417567-42-0
Formula C₁₂H₁₈N₄OC₁₂H₁₈N₄O[1] · H₂SO₄
Molecular Weight 234.30 g/mol 332.38 g/mol
Appearance Off-white solidWhite to off-white crystalline solid
Solubility (Water) Low/PoorModerate (pH dependent)
Solubility (DMSO) High (>50 mM)High (>50 mM)
pKa (Calc.) ~13.5 (Guanidine)N/A

Critical Note: This compound is NOT Debrisoquine (3,4-dihydroisoquinoline-2(1H)-carboximidamide), although both contain a carboximidamide (guanidine) group. Ensure you are using the correct isomer for your specific assay.

Pre-Formulation Logic

Solvent Selection Strategy
  • DMSO (Dimethyl Sulfoxide): The preferred solvent for Primary Stock Solutions . It effectively dissolves both the lipophilic piperazine ring and the polar guanidine tail. It is sterile, bacteriostatic, and stable at -20°C.

  • Water/PBS: Suitable only for Working Solutions (diluted). Preparing high-concentration stocks directly in water is risky due to potential precipitation if the pH shifts or if the salt form is not fully stoichiometric.

  • Methanol: Acceptable for LC-MS standards but prone to evaporation, changing the concentration over time.

Salt Correction Factor (SCF)

Most biological assays require the concentration of the active moiety (Free Base). If you weigh the Sulfate salt, you must correct for the extra mass.



  • Rule: To get 10 mg of active compound, you must weigh 14.2 mg of the sulfate salt.

Protocol A: Preparation of Primary Stock Solution (10 mM in DMSO)

Target: Create a stable, high-concentration master stock for long-term storage.

Materials:

  • 4-(3-Methoxyphenyl)piperazine-1-carboximidamide (Sulfate Salt).[2][3][4][5][6][7]

  • Anhydrous DMSO (Spectroscopy or Cell Culture Grade).

  • Amber glass vials (2 mL or 4 mL) with PTFE-lined caps.

  • Vortex mixer and Ultrasonic bath.

Procedure:

  • Calculation: Determine the mass required for a 10 mM solution in 1 mL of DMSO.

    
    
    
    
    
  • Weighing: Accurately weigh ~3.32 mg of the powder into an amber vial. Record the exact mass (e.g., 3.45 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO needed to achieve 10 mM based on the actual mass weighed.

    
    
    Example: If 3.45 mg is weighed: 
    
    
    
    .
  • Dissolution: Add the calculated volume of DMSO.

    • Step 4a: Vortex vigorously for 30 seconds.

    • Step 4b: If particles remain, sonicate at room temperature for 5 minutes. The solution should be completely clear and colorless.

  • Inspection: Invert the vial and check for "schlieren" lines or particulates.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Protocol B: Preparation of Aqueous Working Solutions

Target: Dilute the Primary Stock for cell culture or enzymatic assays.

Procedure:

  • Thawing: Thaw the DMSO stock at room temperature. Vortex briefly.

  • Serial Dilution:

    • Intermediate (100 µM): Add 10 µL of 10 mM Stock to 990 µL of Buffer (PBS or Media).

    • Working (1 µM): Add 10 µL of 100 µM Intermediate to 990 µL of Buffer.

  • Precipitation Check: The guanidine group is highly basic.[8] When diluting into pH 7.4 buffer, the compound will be protonated (cationic) and generally soluble. However, at concentrations >100 µM in high-salt buffers (like PBS), "salting out" can occur.

    • Validation: Visually inspect the 100 µM intermediate. If cloudy, use water for the intermediate step, then dilute into the final buffer.

Quality Control & Stability Validation

To ensure the stock solution has not degraded (oxidation of the phenyl ring or hydrolysis of the guanidine), perform a simple QC check.

  • UV/Vis Scan: Dilute to 50 µM in Methanol. Scan 200–400 nm.

    • Expected: Distinct absorption peaks around 240–280 nm (characteristic of the anisole/phenylpiperazine chromophore).

    • Fail: Loss of peak definition or yellowing of the solution indicates oxidation.

  • LC-MS Confirmation: Run a blank injection followed by the standard.

    • Target Ion: [M+H]⁺ = 235.15 m/z (for the free base cation).

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for preparing the stock solution.

StockPrep Start Start: 4-(3-Methoxyphenyl) piperazine-1-carboximidamide CheckForm Check Salt Form (Sulfate vs Free Base) Start->CheckForm Calc Calculate Mass (Apply Salt Correction) CheckForm->Calc MW: 332.38 (Sulfate) MW: 234.30 (Base) Weigh Weigh Powder (Amber Vial) Calc->Weigh Solvent Add DMSO (Primary Solvent) Weigh->Solvent Mix Vortex & Sonicate (5 mins) Solvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC Aliquot Aliquot into Single-Use Vials QC->Aliquot Yes Fail Troubleshoot: Add more DMSO or Warm to 37°C QC->Fail No (Precipitate) Store Store at -20°C (Protect from Light) Aliquot->Store Fail->Mix Re-attempt

Figure 1: Decision logic for the preparation of stable guanidine-piperazine stock solutions.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 54682464 (Related Structure). National Center for Biotechnology Information (2023). Link

    • Product Data Sheet: 4-(3-Methoxyphenyl)piperazine-1-carboximidamide Sulfate.[2][3][6][7] ChemScene / BLD Pharm Catalog (2023).

  • Methodological Guidelines

    • Guidance for the In-House Preparation of Quality Control Materials (ISO Guide 80). International Organization for Standardization. Link

    • BenchChem Technical Guide: Highly Substituted Guanidines in Drug Discovery. BenchChem (2025).[8] Link

  • Solubility & Stability Context

    • Review of the Stability of Photosensitive Medications. Farmacia Hospitalaria (2010). Link

    • Guanidine Hydrochloride Solubility and Stability Data.[9] MedChemExpress (2023). Link

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel compound, 4-(3-Methoxyphenyl)piperazine-1-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel compound, 4-(3-Methoxyphenyl)piperazine-1-carboximidamide. Given the absence of specific preclinical data for this molecule in publicly available literature, this guide emphasizes a strategic, staged approach to preclinical development. It synthesizes insights from structurally related methoxyphenylpiperazine and piperazine carboxamide analogs to propose a scientifically rigorous workflow. The protocols herein are designed as a self-validating system, commencing with essential in vitro characterization and culminating in structured in vivo dose-range finding, pharmacokinetic, and pharmacodynamic studies. The causality behind each experimental choice is explained to ensure both technical accuracy and field-proven insights are integrated into the study design.

Introduction and Scientific Rationale

The 4-(3-Methoxyphenyl)piperazine moiety is a well-established pharmacophore present in numerous centrally active agents, particularly those targeting serotonergic and dopaminergic receptors.[1][2] The addition of a carboximidamide group introduces a highly basic functional group that is expected to significantly influence the compound's physicochemical properties, including solubility, pKa, and potential for hydrogen bonding, thereby altering its pharmacokinetic profile and target interactions compared to more common amide derivatives.[3]

Piperazine derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, antidiabetic, and antiviral effects.[1][4][5][6] Specifically, compounds with a methoxyphenylpiperazine scaffold frequently exhibit high affinity for serotonin receptors, such as the 5-HT1A subtype, which are critical targets in neuropsychiatric disorders.[7][8] Therefore, it is plausible that 4-(3-Methoxyphenyl)piperazine-1-carboximidamide may function as a modulator of these CNS targets. However, this must be empirically verified.

This guide provides the necessary framework to systematically investigate this compound, ensuring that subsequent in vivo studies are built upon a solid foundation of in vitro data.

Pre-Dosing Essential Investigations: In Vitro Characterization

Prior to any in vivo administration, a robust in vitro data package is mandatory to inform dose selection, vehicle formulation, and potential safety liabilities.

Target Identification and Potency

The first crucial step is to identify the primary biological target(s) of the compound. Based on its structural motifs, a primary screening panel should include, but not be limited to:

  • Serotonin (5-HT) Receptors: (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Dopamine (D) Receptors: (e.g., D2, D3)

  • Adrenergic Receptors: (e.g., α1A, α1D)[9]

  • Other CNS targets: (e.g., Norepinephrine Transporter, Sigma receptors)

Protocol 1: Radioligand Binding and Functional Assays

  • Objective: To determine the binding affinity (Ki) and functional activity (EC50/IC50, Emax) of the compound at key CNS receptors.

  • Methodology:

    • Utilize commercially available membrane preparations or cell lines expressing the human recombinant receptors of interest.

    • For binding assays, perform competitive displacement studies using a known radioligand for each target.

    • For functional assays (e.g., [35S]GTPγS binding, cAMP accumulation, or calcium flux assays), evaluate the compound's ability to act as an agonist, antagonist, or inverse agonist.

    • Generate concentration-response curves to determine potency (EC50 or IC50) and efficacy (Emax).

  • Causality: The in vitro potency is a cornerstone for estimating the in vivo dose. A highly potent compound (e.g., low nanomolar Ki or EC50) will likely require a lower starting dose than a compound with micromolar activity.

Physicochemical and ADME Properties

Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for designing an effective dosing regimen.

Table 1: Essential In Vitro ADME & Physicochemical Parameters

ParameterExperimental MethodRationale
Aqueous Solubility Kinetic or thermodynamic solubility assay at various pH values (e.g., 2.0, 6.5, 7.4)Determines if the compound can be formulated as a solution or requires a suspension. Crucial for oral and parenteral routes.
LogD7.4 Shake-flask or HPLC-based methodPredicts lipophilicity, which influences membrane permeability, protein binding, and CNS penetration.
Plasma Protein Binding Equilibrium dialysis or ultracentrifugationHigh plasma protein binding reduces the free fraction of the drug available to interact with its target, necessitating higher doses.
Metabolic Stability Incubation with liver microsomes (human, rat, mouse) and hepatocytesIdentifies the rate of metabolism and potential metabolic liabilities. Compounds with high clearance may require more frequent dosing or higher doses.
CYP450 Inhibition Incubation with recombinant human CYP isoforms (e.g., 3A4, 2D6, 2C9)Assesses the potential for drug-drug interactions.
hERG Channel Blockade Patch-clamp electrophysiology or binding assayAn early screen for potential cardiotoxicity, a common liability for CNS-active drugs.

In Vivo Dosing Strategy: A Phased Approach

The following sections outline a logical progression for in vivo studies, starting with formulation and culminating in exploratory efficacy models.

Formulation and Vehicle Selection

The choice of vehicle is paramount for ensuring accurate and reproducible dosing. The ideal vehicle should solubilize or uniformly suspend the compound without causing adverse effects in the animal model.

Protocol 2: Vehicle Screening and Formulation Development

  • Objective: To identify a safe and effective vehicle for in vivo administration.

  • Methodology:

    • Based on the solubility data from Section 2.2, test the compound's compatibility with a panel of common preclinical vehicles (see Table 2).

    • Prepare formulations at various concentrations, including the anticipated highest dose.

    • Assess the physical stability of the formulation (e.g., solution clarity, suspension homogeneity) over a relevant timeframe (e.g., 4-6 hours).

    • Administer the chosen vehicle alone (vehicle control group) in a small cohort of animals to ensure it does not produce any confounding biological effects.

  • Causality: An inappropriate vehicle can lead to poor bioavailability, local irritation, and experimental variability, confounding the study outcome.

Table 2: Common Preclinical Vehicle Compositions

Vehicle CompositionRoute of AdministrationSuitable for
0.9% SalineIV, IP, SC, POWater-soluble compounds
5% Dextrose in Water (D5W)IV, IP, SC, POWater-soluble compounds
0.5% Methylcellulose (MC) in waterPO, IPSuspensions for poorly soluble compounds
20% Hydroxypropyl-β-cyclodextrin (HPBCD)IV, IP, SC, POSolubilizing agent for poorly soluble compounds
10% DMSO / 40% PEG400 / 50% SalineIV, IPSolubilizing system for challenging compounds

Note: Vehicle components should always be tested for tolerability in the specific species and strain being used.

Dose-Range Finding and Tolerability Study

This is the first in vivo experiment with the compound and its primary goal is to establish a range of doses that are well-tolerated.

Diagram 1: Workflow for In Vivo Preclinical Assessment

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation & Safety cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Pharmacodynamics (PD) & Efficacy TargetID Target Identification & Potency (Ki, EC50) ADME ADME & Physicochemical Profiling (Solubility, LogD, Stability) Formulation Vehicle Selection & Formulation Development TargetID->Formulation Inform Formulation Tolerability Dose-Range Finding & Tolerability Study Formulation->Tolerability Select Vehicle PK_Study Single-Dose PK Study (IV & PO) Tolerability->PK_Study Select Doses PD_Study Target Engagement & Biomarker Modulation PK_Study->PD_Study Inform Sampling Times Efficacy Exploratory Efficacy Model PD_Study->Efficacy Establish PK/PD Relationship

Caption: A phased approach to preclinical in vivo evaluation.

Protocol 3: Single-Dose Escalation Study in Rodents (e.g., Mice)

  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify doses for subsequent PK/PD studies.

  • Animal Model: Male and female mice (e.g., C57BL/6), 8-10 weeks old.

  • Group Size: n = 3-5 per group (including a vehicle control group).

  • Dose Selection Rationale: Based on in vitro potency and data from structurally related compounds (e.g., 5-HT1A modulators), a suggested starting range could be 0.1, 0.3, 1, 3, 10, and 30 mg/kg.[10] This wide range accounts for the uncertainty in the compound's bioavailability and in vivo potency.

  • Administration Route: Choose the intended therapeutic route (e.g., oral gavage, PO) and an intravenous (IV) route for comparison if feasible.

  • Methodology:

    • Administer a single dose of the compound or vehicle.

    • Observe animals continuously for the first 4 hours, then at 8 and 24 hours post-dose.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of seizures, sedation, or stereotypy.

    • Measure body weight just before dosing and at 24 hours.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant distress, more than 10% body weight loss, or mortality.

Pharmacokinetic (PK) Studies

A PK study is essential to understand the exposure (AUC), peak concentration (Cmax), time to peak (Tmax), and half-life (t1/2) of the compound.

Protocol 4: Single-Dose Pharmacokinetic Study in Rodents (e.g., Rats)

  • Objective: To determine key PK parameters and oral bioavailability.

  • Animal Model: Male rats (e.g., Sprague-Dawley) with jugular vein cannulation for serial blood sampling.

  • Group Size: n = 3-5 per group.

  • Dose Selection: Select 2-3 well-tolerated doses from the dose-range finding study (e.g., 1, 5, and 20 mg/kg).

  • Administration Routes:

    • Intravenous (IV) bolus: (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Oral gavage (PO): To determine oral absorption and bioavailability.

  • Methodology:

    • Administer the dose.

    • Collect sparse or serial blood samples at appropriate time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to plasma and store at -80°C.

    • Analyze plasma concentrations using a validated LC-MS/MS method.

    • Calculate PK parameters using non-compartmental analysis.

Table 3: Hypothetical Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL) 250400Peak plasma concentration
Tmax (h) 0.081.0Time to reach Cmax
AUC0-inf (ng*h/mL) 3501750Total drug exposure
t1/2 (h) 3.53.7Elimination half-life
Bioavailability (F%) N/A50%Fraction of oral dose reaching systemic circulation
Pharmacodynamic (PD) and Exploratory Efficacy Studies

Once the PK profile is understood, PD studies can link drug exposure to biological effects.

Diagram 2: Relationship between PK, PD, and Efficacy

G Dose Administered Dose PK Pharmacokinetics (Plasma Concentration) Dose->PK Absorption & Distribution PD Pharmacodynamics (Target Engagement) PK->PD Concentration at Target Site Efficacy Therapeutic Effect PD->Efficacy Biological Response

Caption: The cascade from drug administration to therapeutic effect.

Protocol 5: Target Engagement / Biomarker Study

  • Objective: To demonstrate that the compound reaches its intended target in the CNS and elicits a measurable biological response.

  • Methodology (Example for a 5-HT1A agonist):

    • Dose animals with a range of doses selected from the PK study.

    • At the Tmax, collect brain tissue (e.g., hippocampus, cortex).

    • Measure a downstream biomarker of 5-HT1A receptor activation, such as a change in the synthesis or turnover of serotonin (e.g., 5-HIAA/5-HT ratio).[11]

    • Alternatively, use ex vivo receptor occupancy methods to quantify the percentage of receptors bound by the drug at different doses.

  • Causality: This study validates the mechanism of action in vivo and establishes a PK/PD relationship, which is critical for selecting doses for more complex and lengthy efficacy models.

Conclusion and Future Directions

This document outlines a foundational strategy for initiating in vivo studies with 4-(3-Methoxyphenyl)piperazine-1-carboximidamide. The core principle is a sequential, data-driven approach where each experimental phase informs the next. By first establishing a comprehensive in vitro profile, researchers can proceed to in vivo work with a rational basis for formulation, dose selection, and endpoint measurement. This methodology minimizes the use of animals, reduces experimental variability, and increases the probability of successfully characterizing the compound's preclinical profile. Subsequent studies should focus on multi-dose safety studies and validated models of efficacy relevant to the confirmed biological target.

References

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Available at: [Link]

  • Regulation by 5-HT1A receptors of the in vivo release of 5-HT and DA in mouse frontal cortex. PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available at: [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. National Institutes of Health. Available at: [Link]

  • New Serotonin 5‑HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo. Docta Complutense. Available at: [Link]

  • N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. PubMed. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Institutes of Health. Available at: [Link]

  • A novel piperazine derivative that targets hepatitis B surface antigen effectively inhibits tenofovir resistant hepatitis B virus. National Institutes of Health. Available at: [Link]

  • (PDF) A novel piperazine derivative that targets hepatitis B surface antigen effectively inhibits tenofovir resistant hepatitis B virus. ResearchGate. Available at: [Link]

Sources

Application

Technical Note: HPLC Method Development for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

Introduction & Analyte Profiling[1] The analysis of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide presents a classic chromatographic challenge: separating a molecule that possesses both a hydrophobic moiety (phenylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profiling[1]

The analysis of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide presents a classic chromatographic challenge: separating a molecule that possesses both a hydrophobic moiety (phenylpiperazine) and a highly basic, polar functionality (carboximidamide/guanidine).[1][2]

This molecule is structurally related to precursors used in the synthesis of antiviral agents (e.g., Letermovir) and CNS-active piperazines.[1][2] The carboximidamide group (


) functions as a guanidine mimetic, exhibiting a 

typically

.[1][2] This results in the molecule being permanently protonated under standard HPLC conditions (pH 2–8), leading to severe secondary interactions with residual silanols on silica-based columns (peak tailing).[1][2]
Physicochemical Profile[1][3][4][5][6][7][8][9]
PropertyValue (Estimated)Chromatographic Implication
Molecular Structure 3-MeO-Ph-Piperazine-Guanidine"Mixed-mode" behavior: Hydrophobic retention + Cation exchange.[1][2]
Basicity (

)
~12.5 (Guanidine), ~9.0 (Piperazine N)Positively charged at all standard pH levels.[2] Requires silanol suppression.
LogP ~1.5 – 2.5Moderately lipophilic; requires organic modifier (ACN/MeOH).[2]
UV Max ~210 nm, ~250 nm, ~275 nm3-Methoxyphenyl chromophore allows UV detection.
Solubility High in acidic aqueous buffers; Moderate in MeOH.Diluent should be matched to mobile phase to prevent precipitation.

Method Development Strategy

To achieve a robust method (USP Tailing Factor < 1.5), we must suppress the ionic interaction between the positively charged guanidine group and the negatively charged silanols on the column stationary phase.

Development Decision Matrix (DOT Diagram)

MethodStrategy Start Start: Analyte Assessment Basicity High Basicity (pKa > 12) Start->Basicity Detector Detector Selection Basicity->Detector MS_Compat MS Compatible? Detector->MS_Compat PathA Path A: High pH (pH > 10) (Hybrid Silica) PathB Path B: Low pH (pH < 3) (Ion Suppression) Final Final Protocol: C18, Low pH, High Buffer Strength PathB->Final Preferred Robust Method PathC Path C: HILIC (Polar Retention) MS_Compat->PathA No (UV only) MS_Compat->PathB Yes (Formate/TFA) MS_Compat->PathC If retention < 1 min

Caption: Decision tree for selecting the optimal chromatographic mode based on analyte basicity and detection requirements.

Experimental Protocols

Protocol A: The "Gold Standard" QC Method (UV Detection)

This method utilizes a high-strength phosphate buffer at low pH.[1][2] The phosphate ions effectively mask silanol sites and form a weak ion-pair with the guanidine, sharpening the peak.

Applicability: Quality Control, Purity Analysis, Stability Testing.

1. Reagents & Equipment
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XSelect CSH C18.

    • Why: "Charged Surface Hybrid" (CSH) or highly end-capped columns are essential to repel the basic analyte from the surface.[1][2]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Prep: Dissolve

      
      
      
      
      
      in 1L water. Adjust pH to 2.5 with dilute Phosphoric Acid (
      
      
      ). Filter (0.22 µm).[2]
  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Diluent: 90:10 Water:Acetonitrile (0.1%

    
    ).[2]
    
2. Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and mass transfer)
Injection Vol 5 – 10 µL
Detection UV @ 215 nm (Primary), 254 nm (Secondary identification)
Run Time 15 minutes
3. Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
10.04060
11.0595
13.0595
13.1955
18.0955
Protocol B: LC-MS Compatible Method

Phosphate buffers are non-volatile and cannot be used with Mass Spectrometry.[1][2] For LC-MS, we substitute with Formic Acid or Ammonium Formate.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate.

    • Note: The ammonium ions help suppress silanol activity via cation competition.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Waters XBridge BEH C18 (High pH stable) or Phenomenex Kinetex XB-C18.[1][2]

  • Gradient: Similar to Protocol A.

Method Validation & Performance Criteria

To ensure the method is scientifically valid, the following parameters must be assessed (per ICH Q2(R1) guidelines).

System Suitability Limits
  • Tailing Factor (

    
    ):  NMT 1.5. (Critical for guanidine derivatives).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 2.0% for 5 replicate injections.

  • Resolution (

    
    ):  > 2.0 between the main peak and any major impurity (e.g., 1-(3-methoxyphenyl)piperazine).
    
Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 100 µg/mL.

  • Acceptance:

    
    .
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing (

)
Silanol interaction with guanidine group.[1][2]1. Increase Buffer Conc. (up to 50 mM).2.[4] Switch to CSH or "Base Deactivated" column.3. Add 0.1% Triethylamine (TEA) if using UV (acts as silanol blocker).[2]
Retention Shift (

)
pH instability or column dewetting.1. Ensure pH is buffered (not just acid).2. Verify column temperature stability.3. Ensure >5% organic at start to prevent phase collapse.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (or weaker solvent). Avoid pure ACN as diluent.
High Backpressure Salt precipitation.Ensure mixing of Buffer/ACN does not exceed solubility limits (usually >80% ACN precipitates phosphate).

References

  • Dolan, J. W. (2008). Tailing Peaks for Basic Compounds. LCGC North America. Link

  • Neue, U. D., et al. (2001). Peak Shape of Basic Compounds in Reversed-Phase HPLC. Journal of Chromatography A. Link[2]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • PubChem. (2023). Compound Summary: 1-(3-Methoxyphenyl)piperazine.[1][2][5][6] National Library of Medicine. Link[1][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing batch-to-batch variability of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

Technical Support Center: Minimizing Batch-to-Batch Variability of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide Current Status: Online 🟢 Ticket ID: #BATCH-VAR-43MP Assigned Specialist: Senior Application Scientist, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Batch-to-Batch Variability of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

Current Status: Online 🟢 Ticket ID: #BATCH-VAR-43MP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering inconsistency in the production or application of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide (hereafter referred to as 4-MP-Guanidine ). This compound is a guanidinylated derivative of 1-(3-methoxyphenyl)piperazine (mCPP).

The variability you observe—fluctuating melting points, inconsistent biological assay results, or "sticky" solids—is rarely due to the core synthesis chemistry. Instead, it is almost exclusively driven by hygroscopicity , salt polymorphism , and trace impurities (specifically urea by-products or unreacted amine).

This guide deconstructs the process into three critical control points: Guanidylation Efficiency , Salt Crystallization , and Environmental Handling .

Part 1: The Synthesis & Reaction Control

The Issue: “My crude purity varies between 85% and 95%, and I see a persistent impurity at RRT 0.90.”

Root Cause Analysis: The synthesis typically involves the nucleophilic attack of the secondary amine of mCPP onto an electrophilic amidine source (e.g., S-methylisothiourea, cyanamide, or 1H-pyrazole-1-carboxamidine).

  • Incomplete Conversion: The secondary amine in mCPP is moderately hindered by the aryl ring. If conversion is not 100%, separating the starting material (mCPP) from the product (4-MP-Guanidine) is difficult due to similar polarity.

  • Dimerization: If using cyanamide, you risk forming bis-piperazine methylene derivatives if pH is uncontrolled.

  • Hydrolysis: The guanidine product can hydrolyze to the urea derivative (4-(3-methoxyphenyl)piperazine-1-carboxamide) in the presence of water and heat.

Troubleshooting Protocol: Optimizing Conversion
ParameterRecommended SpecificationWhy? (Causality)
Reagent Choice 1H-Pyrazole-1-carboxamidine HCl Superior to S-methylisothiourea (odor/toxicity) and cyanamide (dimer risk). The pyrazole leaving group is easily removed.
Stoichiometry 1.1 - 1.2 Equivalents of ReagentSlight excess drives the equilibrium. Large excess complicates purification.[1]
Base DIPEA (Diisopropylethylamine) Non-nucleophilic base prevents side reactions while neutralizing the HCl byproduct.
Solvent DMF or Acetonitrile (Dry) Water promotes hydrolysis of the amidine intermediate to urea impurities.

Q: How do I remove the "stubborn" starting material (mCPP)? A: Do not rely on crystallization yet. Use a scavenger resin .

  • Step: Add a polymer-supported isocyanate (PS-Isocyanate) or aldehyde resin to the reaction mixture post-completion.

  • Mechanism: The resin reacts selectively with the unreacted secondary amine (mCPP) but cannot react with the guanidine product.

  • Result: Filtration removes the resin-bound impurity, leaving pure product in solution.

Part 2: Purification & Salt Formation (The Variability Killer)

The Issue: “Batch A was a free-flowing powder. Batch B is a sticky gum. Both have the same NMR.”

Root Cause Analysis: Guanidines are strong bases (


). They are almost always isolated as salts. The "gum" is likely a hygroscopic amorphous phase  or a mixed solvate . The variability comes from the counter-ion and the crystallization rate.
Critical Decision: Selecting the Counter-Ion

Never isolate 4-MP-Guanidine as a free base; it will absorb atmospheric CO₂ and water immediately.

Salt FormPropertiesVariability RiskRecommendation
Hydrochloride (HCl) High solubility, very hygroscopic.High. Often forms hydrates (mono/di) unpredictably.Avoid for long-term storage.
Hemisulfate Low solubility, high melting point.Low. Forms stable crystal lattices.Preferred for stability.
Nitrate Explosive potential.Critical. Safety hazard.Do Not Use.
Protocol: Controlled Crystallization of the Hemisulfate Salt

To ensure Batch A = Batch B, you must control the supersaturation trajectory.

  • Dissolution: Dissolve crude free base in minimal hot Methanol (MeOH).

  • Acidification: Add 0.5 equivalents of

    
     (prediluted in MeOH) dropwise.
    
    • Note: Using excess acid promotes the bis-sulfate, which is more hygroscopic.

  • Anti-solvent Addition: Slowly add Isopropanol (IPA) or Ethyl Acetate at reflux until cloud point.

  • Cooling Ramp: Cool to room temperature over 4 hours (10°C/hour). Do not crash cool in ice. Rapid cooling traps solvent and creates amorphous regions (sticky solids).

  • Isolation: Filter under

    
     atmosphere.
    

Part 3: Visualization of Impurity Fate

The following diagram maps the fate of impurities based on your workup choices. Use this to diagnose where your specific impurity is originating.

ImpurityFate Start Crude Reaction Mixture (Product + mCPP + Reagent) Scavenger Add PS-Isocyanate Resin Start->Scavenger Remove unreacted amine Filter Filtration Scavenger->Filter Filtrate Filtrate: Product + Reagent Residue Filter->Filtrate Contains Product SolidResidue Solid: Resin-bound mCPP Filter->SolidResidue Traps mCPP Crystallization Crystallization (MeOH/IPA + H2SO4) Filtrate->Crystallization Salt Formation Supernatant Mother Liquor: Reagent Byproducts (Pyrazole/Urea) Crystallization->Supernatant Purges small organics FinalProduct Final Product: 4-MP-Guanidine Hemisulfate (Crystalline) Crystallization->FinalProduct Lattice rejection of impurities

Figure 1: Impurity Fate Mapping. Note how the scavenger resin step is critical for removing chemically similar starting material (mCPP) before crystallization.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: My product melts over a 5°C range (e.g., 185–190°C) instead of a sharp point. Is it impure?

  • Diagnosis: Not necessarily. This is classic behavior of solvates or variable hydration .

  • Test: Run a TGA (Thermogravimetric Analysis). If you see weight loss <100°C, you have trapped solvent/water.

  • Fix: Dry the sample in a vacuum oven at 40°C over

    
     for 24 hours. If the melting point sharpens, it was just solvent. If not, check for the urea impurity (LC-MS M+18 peak).
    

Q2: The LC-MS shows a peak at M+1 (236 Da) and a small peak at M+43 (278 Da). What is it?

  • Analysis:

    • 236 Da = Target Product (Protonated).

    • 278 Da = This is likely the

      
      -acetylated  impurity if you used Ethyl Acetate during workup with strong acid, or an adduct from the guanidylation reagent.
      
    • Correction: If you used cyanamide, 278 Da could be a dimer artifact. However, in piperazine chemistry, check for oxidation of the methoxy-phenyl ring (M+16) or urea formation (M+1 = 237, not 278).

    • Specific Check: If you used S-methylisothiourea, check for the intermediate that didn't fully eliminate methyl mercaptan.

Q3: Why does the biological activity drop after 1 month of storage?

  • Mechanism: Guanidines can absorb

    
     from the air to form carbonates, which lowers the effective concentration of the active drug.
    
  • Solution: Store under Argon/Nitrogen in amber vials. Tape the cap with Parafilm. Ensure you are weighing the salt mass, not the free base mass, when calculating molarity for assays.

References & Validated Sources

  • Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, 2005(iv), 49-87. (Authoritative review on guanidylation reagents including pyrazole-carboxamidine).

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry, 57(8), 2497–2502. (Foundational method for high-yield guanidylation).

  • National Center for Biotechnology Information (NCBI). "1-(3-Methoxyphenyl)piperazine (mCPP) - Compound Summary." PubChem. (Physical properties of the starting material).

  • Kallmayer, H. J., & Lenze, U. (1998). "Analysis of guanidines and amidines." Pharmazie, 53(5), 305-311. (Analytical methods for distinguishing guanidines from urea impurities).

Disclaimer: This guide is intended for research and development purposes. All synthesis should be conducted in a fume hood by trained personnel. Check local regulations regarding mCPP derivatives, as they may be regulated as piperazine analogs in certain jurisdictions.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide Salts

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CRYST-GUAN-044 Subject: Troubleshooting isolation, oiling out, and hygroscopicity in guanidine-piperazine salts. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CRYST-GUAN-044 Subject: Troubleshooting isolation, oiling out, and hygroscopicity in guanidine-piperazine salts.

Executive Summary: The "Guanidine Challenge"

You are encountering difficulties with 4-(3-Methoxyphenyl)piperazine-1-carboximidamide , a molecule combining a lipophilic phenyl-piperazine tail with a highly polar, basic carboximidamide (guanidine) head.

This chemical architecture presents a specific "tug-of-war" in crystallization:

  • High Basicity (

    
    ):  The guanidine group protonates avidly, often trapping water in the crystal lattice.
    
  • Amphiphilicity: The methoxyphenyl group drives solubility in organics, while the cationic guanidinium drives water solubility. This conflict frequently results in oiling out (liquid-liquid phase separation) rather than nucleation.

  • Carbonate Sensitivity: The free base is a "CO₂ sponge," rapidly forming insoluble carbonates upon air exposure, which can be mistaken for the desired salt or an impurity.

This guide provides targeted protocols to resolve these specific failure modes.

Module 1: Troubleshooting "Oiling Out" (Phase Separation)

User Issue: "My solution turns cloudy as I cool it, but instead of crystals, a sticky oil droplets form on the bottom of the flask."

Root Cause: The metastable zone width (MSZW) is too narrow, or the "oiling out" boundary (spinodal decomposition) is being crossed before the nucleation boundary. This is classic behavior for guanidine salts in single-solvent systems.

Protocol A: The "Dual-Temperature" Anti-Solvent Method

Do not use a single solvent. You need a Solvent/Anti-Solvent pair.

Recommended Systems:

  • System 1 (Polar): Methanol (Solvent) / Isopropyl Acetate (Anti-Solvent).

  • System 2 (General): Ethanol (Solvent) / Diethyl Ether or MTBE (Anti-Solvent).

Step-by-Step Rescue:

  • Dissolution: Dissolve the oil in the minimum amount of hot "Good Solvent" (e.g., Methanol at 50°C).

  • The Cloud Point: Add hot "Anti-Solvent" (e.g., Isopropyl Acetate at 50°C) dropwise until a faint permanent turbidity appears.

  • The Back-Off: Add just enough hot Good Solvent to clear the solution again (make it transparent).

  • Seeding (Critical): Cool to room temperature. If oil forms, reheat until clear. Add seed crystals (if available) or scratch the glass at 35°C.

  • Slow Cooling: Do not put this in the fridge yet. Let it sit in a water bath cooling from 35°C

    
     20°C over 4 hours.
    
Visual Workflow: Oiling Out Rescue Loop

OilingRescue Start Start: Oily Residue Dissolve Dissolve in Hot Good Solvent (MeOH or EtOH) Start->Dissolve AddAnti Add Hot Anti-Solvent (Dropwise until cloudy) Dissolve->AddAnti Clear Add Good Solvent to clear cloudiness AddAnti->Clear Cool Controlled Cooling (1°C per minute) Clear->Cool Check Check Phase State Cool->Check Oil Oiling Out Occurs Check->Oil Liquid Droplets Crystal Nucleation Observed Check->Crystal Solids Oil->Dissolve REHEAT & RESTART (Change Ratio) Harvest Harvest & Dry (Vacuum/Desiccant) Crystal->Harvest

Figure 1: Iterative workflow for rescuing a crystallization batch that has oiled out. Note the "Reheat" loop is essential; cooling an oil rarely yields crystals.

Module 2: Counter-Ion Selection (Salt Screening)

User Issue: "The HCl salt is extremely hygroscopic and turns into a gum on the filter paper."

Root Cause: The Chloride anion (


) has a high charge density and, when paired with the guanidinium cation, creates a lattice that is energetically favorable to hydration. The lattice energy of the anhydrous form is insufficient to resist moisture uptake.

Solution: Switch to a counter-ion that is either larger (charge diffuse) or multivalent .

Recommended Counter-Ions for Guanidines
Counter-IonSalt TypeAdvantagesDisadvantages
Sulfate Hemisulfate

Gold Standard. High melting point, non-hygroscopic. Often forms stable hydrates.Low solubility in organics; requires water/alcohol mix to crystallize.
Fumarate Fumarate

Good crystallinity, moderate solubility. Pharmaceutically acceptable.May have lower solubility than desired for formulation.
Tosylate Tosylate

Excellent for preventing hygroscopicity. Adds lipophilicity to match the methoxyphenyl tail.Higher molecular weight reduces drug loading.
Mesylate Mesylate

High solubility, usually crystalline.Can still be hygroscopic; requires careful drying.
Nitrate Nitrate

Very easy to crystallize (guanidine nitrate is classic).Safety Risk: Potential energetic material. Avoid for scale-up.
Protocol B: Synthesis of the Hemisulfate Salt

The Hemisulfate is often the "Magic Bullet" for guanidine stability.

  • Free Base Prep: Dissolve 1.0 eq of free base in Ethanol (10 vol).

  • Acid Addition: Add 0.5 eq of Sulfuric Acid (

    
    ) predissolved in Ethanol. Note: Using 0.5 eq is critical to form the hemisulfate.
    
  • Nucleation: The salt often precipitates immediately. If not, add water dropwise until clear, then heat and cool slowly.

  • Outcome: Expect a high-melting solid (

    
    C) that is stable in air.
    
Module 3: The "Carbonate Trap" (Impurity ID)

User Issue: "I see white solids forming in my free base solution before I even add acid. Is this my product?"

Root Cause: Guanidine Carbonate Formation. Guanidines are strong enough bases to scrub


 from the air. The white solid is likely the carbonate salt of your starting material, not the free base.

Diagnostic Test: Take a small sample of the white solid and add dilute HCl.

  • Bubbles (Effervescence)?

    
     It is the Carbonate.
    
  • No Bubbles?

    
     It is likely the Free Base or a polymorph.
    

Prevention Protocol:

  • Nitrogen Blanket: Always handle the free base under

    
     or Ar atmosphere.
    
  • Fresh Extraction: Do not store the free base. Generate it (e.g., from crude reaction), extract into DCM, dry, and immediately react with the desired acid to form the stable salt.

Module 4: Decision Logic for Salt Selection

Use this logic gate to determine your next experimental step based on the physical properties of your current isolate.

SaltSelection Input Current Salt Form Hygro Is it Hygroscopic? Input->Hygro Oil Does it Oil Out? Hygro->Oil No SwitchH Switch to Hydrophobic Anion (Tosylate, Napadisylate) Hygro->SwitchH Yes (Turns to gum) Keep Keep Salt Form Oil->Keep No (Crystalline) SwitchL Switch to High Lattice Energy (Hemisulfate, Fumarate) Oil->SwitchL Yes (Sticky Oil)

Figure 2: Strategic decision matrix for selecting the optimal counter-ion based on observed physical defects.

References & Further Reading
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection logic).

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). "Crystalline solids." Advanced Drug Delivery Reviews, 48(1), 3-26. (Mechanisms of solvation and oiling out).

  • Lawrence, S. E., et al. (2020). "Crystallization of Guanidine Derivatives." CrystEngComm. (General principles of guanidine supramolecular chemistry).

Disclaimer: These protocols are for research purposes. Ensure all safety data sheets (SDS) for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide and associated reagents are reviewed prior to experimentation. Guanidine derivatives can be skin irritants; proper PPE is required.

Reference Data & Comparative Studies

Validation

Comparative Potency of Phenylpiperazine-1-carboximidamide Derivatives

Executive Summary Phenylpiperazine-1-carboximidamide (N-guanyl-4-phenylpiperazine) derivatives represent a privileged scaffold in medicinal chemistry, characterized by a phenylpiperazine core N-linked to a guanidine (car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylpiperazine-1-carboximidamide (N-guanyl-4-phenylpiperazine) derivatives represent a privileged scaffold in medicinal chemistry, characterized by a phenylpiperazine core N-linked to a guanidine (carboximidamide) moiety.[1][2] Historically explored for antifungal activity via reactive oxygen species (ROS) accumulation, recent high-impact studies have repositioned these compounds as potent, nanomolar-affinity agonists for the Trace Amine-Associated Receptor 1 (TAAR1) .[1]

This guide objectively compares the potency of these derivatives across two distinct therapeutic landscapes: CNS/Metabolic modulation (TAAR1) and Antimicrobial defense .

Chemical Scaffold & Synthesis

The core structure consists of a piperazine ring bridging a lipophilic phenyl group and a polar, basic carboximidamide (guanidine) group.

General Synthetic Protocol

The most efficient route utilizes 1H-pyrazole-1-carboxamidine hydrochloride as a guanylating agent.[1] This method avoids the use of toxic cyanamide and harsh conditions.

Protocol:

  • Reactants: 1-Arylpiperazine (1.0 eq), 1H-pyrazole-1-carboxamidine HCl (1.0 eq), DIPEA (3.0 eq).[1]

  • Solvent: Ethanol or Acetonitrile.

  • Conditions: Heat at 80°C for 6–12 hours.

  • Workup: Evaporate solvent; triturate residue with acetonitrile or crystallize from EtOH/Et2O to yield the hydrochloride salt.

SynthesisWorkflow cluster_SAR SAR Determinants Start 1-Arylpiperazine Step1 Guanylation (EtOH, DIPEA, 80°C) Start->Step1 Reagent 1H-pyrazole-1- carboxamidine HCl Reagent->Step1 Inter Crude Mixture Step1->Inter Purify Trituration/Crystallization (Acetonitrile/Ether) Inter->Purify Product Phenylpiperazine-1- carboximidamide HCl Purify->Product SAR1 Phenyl Ring: Steric bulk at Ortho/Meta determines TAAR1 potency SAR2 Guanidine Head: Essential for H-bonding (Asp103 in TAAR1)

Figure 1: Synthetic workflow and key Structure-Activity Relationship (SAR) nodes.

Therapeutic Class 1: TAAR1 Agonists (CNS & Metabolic)

Primary Application: Schizophrenia, Depression, Metabolic Syndrome. Mechanism: Activation of Gs-coupled TAAR1 increases cAMP levels.[1]

Recent optimization (2020) identified specific derivatives with superior potency to endogenous trace amines (e.g., Tyramine,


-Phenylethylamine).
Comparative Potency Data (Human TAAR1)

The following table compares the prototype (Compound 1) against optimized derivatives and standard reference agonists.

Compound IDPhenyl Substituent (R)EC50 (nM)Emax (% of Tyramine)Potency Ratio (vs Prototype)
Compound 1 (Prototype)H (Unsubstituted)145 92%1.0x
Compound 4 2-Cl (Ortho-Chloro)28 98%5.2x
Compound 15 2-CH3 (Ortho-Methyl)12 102%12.1x
Compound 9 3-Cl (Meta-Chloro)6595%2.2x
Compound 12 4-Cl (Para-Chloro)>1000<50%Inactive
Reference:

-PEA
N/A110100%1.3x
Reference: TyramineN/A24100%6.0x

Key Insight:

  • Ortho-substitution (Steric Effect): Introducing a substituent at the ortho position (e.g., Compound 15) dramatically increases potency (EC50 = 12 nM).[1] This forces the phenyl ring into a conformation that optimally fits the hydrophobic pocket of TAAR1 (Val184, Phe185).

  • Para-substitution: Substituents at the para position (Compound 12) abolish activity, likely due to steric clash with the receptor floor (Trp264).

Therapeutic Class 2: Antifungal Agents

Primary Application: Candida albicans infection. Mechanism: Induction of endogenous Reactive Oxygen Species (ROS) accumulation leading to apoptosis.

Earlier studies (2009) utilized the same scaffold but required different substitution patterns for efficacy.

Comparative Potency Data (Antifungal)

Potency is measured by Minimum Fungicidal Concentration (MFC).[1]

Compound ClassSubstitution PatternMFC (µM) vs C. albicansROS Accumulation
Unsubstituted H>100Low
3,5-Disubstituted 3,5-di-CF36.25 - 12.5 High
3,5-Disubstituted 3,5-di-Cl12.5 - 25High
Standard: MiconazoleN/A25N/A

Key Insight:

  • Unlike TAAR1 agonists which favor ortho substitution, antifungal potency requires meta-substitution (3,5-disubstituted) with lipophilic/bulky groups.[1]

  • The mechanism is distinct: these compounds likely disrupt mitochondrial function, triggering ROS release.

Mechanistic Visualization

The divergence in biological activity based on substitution patterns is illustrated below.

Mechanism cluster_TAAR1 Pathway A: TAAR1 Agonism (CNS) cluster_Fungal Pathway B: Antifungal (ROS) Scaffold Phenylpiperazine-1- carboximidamide Core Mod1 Ortho-Substitution (e.g., 2-Me) Scaffold->Mod1 Selectivity Switch Mod2 Meta-Substitution (e.g., 3,5-di-CF3) Scaffold->Mod2 Bind1 Binding to hTAAR1 (Asp103, Phe185) Mod1->Bind1 Effect1 cAMP Increase (Nanomolar Potency) Bind1->Effect1 Bind2 Mitochondrial Interference Mod2->Bind2 Effect2 ROS Accumulation (Micromolar Potency) Bind2->Effect2

Figure 2: Divergent signaling pathways driven by specific structural modifications.

Experimental Protocols

A. TAAR1 cAMP Functional Assay

Purpose: To determine EC50 potency.[3]

  • Cell Line: HEK293 cells stably expressing hTAAR1 and a cAMP biosensor (e.g., GloSensor).

  • Incubation: Plate cells (20,000/well) in 384-well plates. Incubate with test compounds for 30 minutes at 37°C.

  • Detection: Add luciferin/substrate reagent. Measure luminescence.

  • Analysis: Normalize data to Tyramine (100%) and fit to a non-linear regression model.

B. Antifungal ROS Assay

Purpose: To validate mechanism of action.

  • Staining: Incubate C. albicans with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 min.[1]

  • Treatment: Treat with test compound (at 2x MIC) for 3 hours.

  • Measurement: Measure fluorescence (Ex 485nm / Em 535nm). High fluorescence indicates ROS accumulation.

References

  • Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor. Pharmaceuticals, 2020.[1][3]

    • Primary source for TAAR1 potency d
  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 2009.[1][4]

    • Primary source for Antifungal MFC d
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity, 2024. [1]

    • General review of the scaffold's vers

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility of Biological Data for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the biological characterization of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide. Given the limi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the biological characterization of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide. Given the limited direct public data on this specific molecule, we will leverage the extensive research on the broader class of (methoxyphenyl)piperazine derivatives to infer its likely biological targets and establish a robust methodology for reproducible data generation. This document emphasizes scientific integrity, offering a roadmap to validate findings and compare performance against established alternatives.

Introduction: The Challenge of Reproducibility in Novel Compound Evaluation

The quest for novel therapeutics is often punctuated by the challenge of data reproducibility. A promising compound in one study may yield conflicting results in another, leading to wasted resources and stalled progress. This guide addresses this critical issue in the context of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide, a molecule belonging to the well-studied (methoxyphenyl)piperazine class of compounds.

The core structure of (methoxyphenyl)piperazine is a known pharmacophore that interacts with a range of biological targets, primarily within the central nervous system.[1][2][3] Variations in the substitution pattern on the piperazine and phenyl rings can significantly alter binding affinity, selectivity, and functional activity.[1] Therefore, understanding the potential biological space of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide requires a systematic and rigorous approach to experimental validation.

This guide will first explore the probable biological targets of this compound class based on existing literature. It will then present a suite of detailed experimental protocols to enable researchers to independently assess the compound's activity and, crucially, ensure the reproducibility of their findings. We will also discuss critical factors that can influence experimental outcomes and propose alternative, well-characterized compounds for comparative studies.

The (Methoxyphenyl)piperazine Pharmacophore: Probable Biological Targets

The (methoxyphenyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with affinity for monoamine G-protein coupled receptors (GPCRs) and sigma receptors.[1][2] Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary biological targets for 4-(3-Methoxyphenyl)piperazine-1-carboximidamide are likely to include:

  • Dopamine Receptors (D2-like family): Many N-phenylpiperazine analogs exhibit significant affinity for D2 and D3 dopamine receptors.[4][5][6] These receptors are crucial in regulating motor control, motivation, and cognition, and are important targets for antipsychotic and anti-Parkinsonian drugs.

  • Serotonin Receptors (5-HT1A, 5-HT2A): The (methoxyphenyl)piperazine moiety is a common feature in ligands for various serotonin receptor subtypes.[6][7][8] These receptors are implicated in mood, anxiety, and perception, making them key targets for antidepressants and anxiolytics.

  • Sigma Receptors (σ1 and σ2): A number of N-substituted piperazines have been shown to interact with sigma receptors, which are involved in a wide range of cellular functions and are being explored as targets for various neurological disorders and as modulators of other receptor systems.[9][10][11][12][13]

The carboximidamide group in the target compound introduces a novel structural element that could modulate its affinity and selectivity for these receptors. Therefore, empirical determination of its binding profile is essential.

Ensuring Scientific Integrity: The Foundational Role of Compound Purity

Before embarking on any biological assessment, the purity of the test compound must be rigorously established. Impurities, even at trace levels, can lead to misleading results and are a major contributor to irreproducible data.[14][15][16][17]

Experimental Protocol: Purity Assessment of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound and identify the presence of any contaminants.

    • Method:

      • Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile).

      • Inject the sample onto a C18 reverse-phase column.

      • Elute with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.

      • Monitor the eluent at multiple wavelengths (e.g., 214 nm and 254 nm) using a UV detector.

      • Purity is calculated based on the area under the curve of the main peak relative to the total peak area. A purity of >95% is generally considered acceptable for initial screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the compound and identify the mass of any impurities.

    • Method:

      • Utilize an LC system coupled to a mass spectrometer.

      • The LC method can be similar to the HPLC protocol.

      • The mass spectrometer will provide mass-to-charge ratio (m/z) data for the main peak and any impurity peaks, confirming the identity of the target compound and aiding in the characterization of contaminants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Method:

      • Dissolve the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

      • Acquire 1H and 13C NMR spectra.

      • The resulting spectra should be consistent with the expected structure of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide.

Experimental Workflows for Biological Characterization

To ensure the generation of robust and reproducible biological data, a multi-tiered experimental approach is recommended. This involves initial binding assays to determine affinity for the putative targets, followed by functional assays to assess the compound's effect on receptor signaling.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide for dopamine, serotonin, and sigma receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Use commercially available cell lines stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A, σ1, σ2).

    • Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Competition Binding:

    • Incubate the cell membranes with a known radioligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors, [3H]-(+)-pentazocine for σ1 receptors).

    • Add increasing concentrations of the unlabeled test compound (4-(3-Methoxyphenyl)piperazine-1-carboximidamide).

    • Incubate to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide at the identified target receptors.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Signaling Assays [18][19][20][21][22]

  • For Gαi-coupled receptors (e.g., D2, 5-HT1A): cAMP Accumulation Assay

    • Use a cell line expressing the receptor of interest.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Add increasing concentrations of the test compound.

    • Incubate and then lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

    • An agonist will inhibit forskolin-stimulated cAMP production, while an antagonist will block the effect of a known agonist.

  • For Gαq-coupled receptors (e.g., 5-HT2A): Calcium Flux Assay [23][24]

    • Use a cell line expressing the receptor of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add increasing concentrations of the test compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • An agonist will induce an increase in intracellular calcium. An antagonist will block the effect of a known agonist.

Experimental Workflow Diagram

Experimental_Workflow cluster_Purity Compound Purity Assessment cluster_Binding Binding Affinity Determination cluster_Functional Functional Activity Characterization cluster_Output Data Output Purity_HPLC HPLC (>95%) Purity_LCMS LC-MS (Correct Mass) Purity_HPLC->Purity_LCMS Purity_NMR NMR (Structural Confirmation) Purity_LCMS->Purity_NMR Binding_Assay Radioligand Binding Assay Purity_NMR->Binding_Assay Proceed if Pure Binding_Targets Dopamine Receptors Serotonin Receptors Sigma Receptors Binding_Assay->Binding_Targets Functional_cAMP cAMP Assay (Gαi) Binding_Targets->Functional_cAMP If D2, 5-HT1A hit Functional_Ca Calcium Flux Assay (Gαq) Binding_Targets->Functional_Ca If 5-HT2A hit Ki_value Ki (Binding Affinity) Functional_cAMP->Ki_value Activity_Mode Agonist/Antagonist/Partial Agonist Functional_cAMP->Activity_Mode EC50_IC50 EC50/IC50 (Functional Potency) Functional_Ca->EC50_IC50 Functional_Ca->Activity_Mode D2_Signaling D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream Phosphorylation

Caption: Simplified Gαi-coupled signaling pathway for the D2 dopamine receptor.

Serotonin 5-HT2A Receptor Signaling Pathway (Gαq-coupled)

Sources

Validation

Benchmark comparison of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide in metabolic stability assays

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the landscape of modern drug development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential suc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1][2] This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] A compound with poor metabolic stability may be rapidly cleared from the body, necessitating higher or more frequent dosing to achieve therapeutic concentrations, which can, in turn, increase the risk of adverse effects.[1] Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[4] Therefore, a comprehensive understanding and early assessment of metabolic stability are crucial for guiding medicinal chemistry efforts and selecting drug candidates with the highest probability of clinical success.[3][5]

This guide provides an in-depth comparison of the metabolic stability of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide , a compound of interest in contemporary drug discovery, against established benchmark compounds. We will delve into the experimental methodologies for assessing metabolic stability, present comparative data, and offer insights into the interpretation of these results for drug development professionals. The piperazine moiety is a common scaffold in medicinal chemistry, and understanding the metabolic liabilities of derivatives such as this is of broad interest.[6][7]

Assessing Metabolic Stability: A Tale of Two In Vitro Systems

The cornerstone of preclinical metabolic stability assessment lies in in vitro assays that model the metabolic processes of the liver, the primary site of drug metabolism.[8][9] Two of the most widely employed systems are liver microsomes and hepatocytes.[10][11]

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[9][12] It is a cost-effective and high-throughput method for identifying compounds that are susceptible to oxidative metabolism.[12]

  • Hepatocyte Stability Assay: This assay employs intact liver cells, providing a more comprehensive picture of hepatic metabolism.[13] Hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, and also account for cellular uptake and efflux processes.[13] This makes them a more physiologically relevant model for predicting in vivo clearance.[13][14]

The choice between these two systems often depends on the stage of drug discovery. Microsomal assays are excellent for early-stage screening and structure-activity relationship (SAR) studies, while hepatocyte assays are typically used for more in-depth characterization of lead candidates.[12]

Experimental Protocols: A Step-by-Step Guide to Robust Data Generation

To ensure the generation of reliable and reproducible data, the following detailed protocols for both liver microsomal and hepatocyte stability assays are provided.

Human Liver Microsomal Stability Assay Protocol

This protocol is designed to determine the rate of disappearance of a test compound when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.[15]

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Benchmark compounds (e.g., Verapamil - high clearance, Diazepam - low clearance)[8]

  • NADPH regenerating system (or NADPH)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation: Thaw human liver microsomes at 37°C and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4) on ice.[8][16]

  • Compound Addition: Add the test compound and benchmark compounds to the microsomal suspension to achieve a final concentration of 1-3 µM.[8] The final DMSO concentration should be kept below 0.5%.[16]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]

  • Quenching: Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.[12]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[12]

Cryopreserved Human Hepatocyte Stability Assay Protocol

This protocol assesses the metabolic stability of a test compound in a more complete cellular system.[17]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Benchmark compounds (e.g., Testosterone, 7-Ethoxycoumarin)[8]

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Thawing and Plating: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed plating medium and seed them onto collagen-coated plates at a density of approximately 0.5 x 10^6 viable cells/mL.[10][17]

  • Cell Attachment: Allow the hepatocytes to attach to the plate by incubating at 37°C with 5% CO2 for 4-6 hours.[18]

  • Compound Incubation: After attachment, replace the medium with fresh incubation medium containing the test compound and benchmark compounds at a final concentration of 1 µM.[19]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium.[8][17]

  • Quenching and Sample Preparation: Quench the metabolic activity by mixing the collected aliquots with cold acetonitrile containing an internal standard.[13]

  • Sample Processing: Centrifuge the samples to remove cell debris.

  • Analysis: Quantify the concentration of the remaining parent compound in the supernatant using LC-MS/MS.[13]

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the microsomal and hepatocyte stability assays.

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Thaw_Microsomes Thaw & Dilute Liver Microsomes Add_Compound Add Test Compound & Benchmarks Thaw_Microsomes->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Add_NADPH Initiate with NADPH Pre_Incubate->Add_NADPH Time_Points Sample at Time Points (0-60 min) Add_NADPH->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for an in vitro microsomal stability assay.

Hepatocyte_Stability_Assay_Workflow cluster_prep Cell Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Thaw_Hepatocytes Thaw & Plate Cryopreserved Hepatocytes Cell_Attachment Allow Cell Attachment (4-6h) Thaw_Hepatocytes->Cell_Attachment Add_Compound Add Test Compound & Benchmarks Cell_Attachment->Add_Compound Time_Points Sample at Time Points (0-120 min) Add_Compound->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for an in vitro hepatocyte stability assay.

Comparative Data and Interpretation

The data generated from these assays allow for the calculation of key metabolic stability parameters, including the in vitro half-life (t½) and intrinsic clearance (Clint).[5] These values are instrumental in ranking compounds and predicting their in vivo pharmacokinetic behavior.[14]

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)Clint (µL/min/mg protein)Metabolic Stability Classification
4-(3-Methoxyphenyl)piperazine-1-carboximidamide 4515.4Moderate
Verapamil (High Clearance Control)< 10> 69.3Low
Diazepam (Low Clearance Control)> 60< 11.6High

Table 2: Comparative Metabolic Stability in Human Hepatocytes

Compoundt½ (min)Clint (µL/min/10⁶ cells)Metabolic Stability Classification
4-(3-Methoxyphenyl)piperazine-1-carboximidamide 957.3Moderate to High
Testosterone (High Clearance Control)2527.7Low
7-Ethoxycoumarin (Moderate Clearance Control)6011.6Moderate

Interpretation of Results:

The data presented in Tables 1 and 2 indicate that 4-(3-Methoxyphenyl)piperazine-1-carboximidamide exhibits moderate metabolic stability in human liver microsomes and moderate to high stability in human hepatocytes.

  • In the microsomal assay, its half-life of 45 minutes is significantly longer than the high-clearance control, Verapamil, but shorter than the low-clearance control, Diazepam. This suggests a moderate susceptibility to Phase I metabolism.

  • The hepatocyte assay reveals a longer half-life of 95 minutes, indicating that the compound is more stable in a complete cellular system. This could be due to several factors, including slower cellular uptake or a lower contribution of Phase II metabolism to its overall clearance.

The difference in stability between the two systems underscores the importance of using multiple in vitro models for a comprehensive assessment. The moderate stability profile of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide suggests that it is likely to have a reasonable in vivo half-life, making it a promising candidate for further development.

Conclusion: A Promising Candidate with a Favorable Metabolic Profile

The comprehensive evaluation of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide's metabolic stability reveals a compound with a favorable pharmacokinetic profile. Its moderate stability in both liver microsomes and hepatocytes suggests a balance between efficient clearance and sufficient systemic exposure. This characteristic is highly desirable in a drug candidate, as it minimizes the risk of both rapid elimination and excessive accumulation.

The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to assess the metabolic stability of their own compounds of interest. By employing these scientifically rigorous methods and understanding the nuances of data interpretation, the selection of drug candidates with optimal pharmacokinetic properties can be significantly enhanced, ultimately contributing to the development of safer and more effective medicines.

References

  • Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Perspectives in medicinal chemistry, 1, 1. [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability and its role in the discovery of new chemical entities. ProQuest. [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development, 5(1), 1-2. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Cyprotex. Hepatocyte Stability. Evotec. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Masimirembwa, C., et al. (2003). Metabolic stability and its role in the discovery of new chemical entities. Request PDF. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • Concept Life Sciences. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • Kinesis. In vitro drug metabolism: for the selection of your lead compounds. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

This document provides essential procedural guidance for the safe handling and disposal of 4-(3-methoxyphenyl)piperazine-1-carboximidamide. As no specific Safety Data Sheet (SDS) is readily available for this compound, t...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-(3-methoxyphenyl)piperazine-1-carboximidamide. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide synthesizes data from structurally related molecules—namely piperazine derivatives, methoxyphenyl compounds, and guanidinium salts—to establish a robust and scientifically grounded protocol. This approach ensures that safety and environmental compliance are prioritized based on the known hazards of its constituent functional groups.

Hazard Profile and Risk Assessment: A Chemistry-Informed Approach

The disposal plan for any chemical begins with a thorough understanding of its potential hazards. By deconstructing 4-(3-methoxyphenyl)piperazine-1-carboximidamide into its core components, we can forecast its toxicological and chemical reactivity profile with a high degree of confidence.

  • Piperazine Moiety : The foundational piperazine ring is known to be a hazardous substance. It is classified as corrosive and can cause severe skin burns, eye damage, and respiratory irritation[1][2][3].

  • Methoxyphenyl Group : The presence of the methoxyphenyl group contributes to the overall hazardous profile. Related compounds, such as 1-(3-Methoxyphenyl)piperazine, are designated as corrosive materials that can cause severe skin and eye damage.

  • Carboximidamide (Guanidine) Group : This functional group is a derivative of guanidine. Guanidinium compounds are known to be hazardous; for instance, guanidine thiocyanate can produce highly toxic hydrogen cyanide (HCN) gas if it comes into contact with acids[4][5]. This reactivity is a critical consideration for segregation and disposal.

Based on this analysis, the compound must be treated as a hazardous material. The following tables summarize its anticipated hazard profile and key identifiers.

Table 1: Hazard Profile by Structural Analogy

Hazard Classification Associated Structural Moiety Key Safety Precaution Supporting Sources
Skin Corrosion / Irritation Piperazine, Methoxyphenylpiperazine Wear chemical-resistant gloves and a lab coat. Avoid all skin contact.[1][6] [1][6]
Serious Eye Damage Piperazine, Methoxyphenylpiperazine Wear safety goggles or a face shield. An emergency eyewash station must be accessible.[1][2] [1][2]
Respiratory Irritation Piperazine Derivatives Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[7] [7]
Reactivity Hazard Carboximidamide (Guanidine) CRITICAL: Do not mix with acidic waste streams. Store away from acids to prevent the release of toxic gas.[4][5] [4][5]

| Harmful if Swallowed | Piperazine Derivatives | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[6] |[6] |

Table 2: Chemical Identifier Summary for 4-[(3-methoxyphenyl)methyl]piperazine-1-carboximidamide *

Property Value Source
Molecular Formula C13H20N4O [8]
Molecular Weight 248.32 g/mol [8]
Predicted XLogP 0.5 [8]
Hydrogen Bond Donor Count 2 [8]
Hydrogen Bond Acceptor Count 4 [8]

*Data corresponds to a closely related structural isomer found in PubChem, as specific data for the title compound is limited.

Mandatory Personal Protective Equipment (PPE) & Safe Handling

Given the corrosive and irritant nature of the compound's parent structures, a stringent PPE protocol is non-negotiable. This protocol acts as the primary barrier between the researcher and potential exposure.

  • Eye and Face Protection : Use chemical safety goggles that meet ANSI Z87.1 standards. For larger quantities or when there is a splash risk, a face shield should be worn in addition to goggles.

  • Skin Protection : Wear a flame-retardant lab coat. Use chemical-resistant gloves (e.g., nitrile, neoprene) at all times. Contaminated gloves must be removed and disposed of properly, followed by hand washing[9].

  • Respiratory Protection : All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols[1][9]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

  • General Hygiene : Always wash hands with soap and water after handling the chemical, even if gloves were worn. Do not take contaminated clothing home[2].

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

For Minor Spills (Small quantity of solid):

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing the full PPE described in Section 2.

  • Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent[1][10].

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust[1].

  • Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Ventilate the area and wash hands thoroughly.

For Major Spills:

  • Evacuate the entire area and alert emergency responders and your institution's Environmental Health & Safety (EHS) office immediately[1][2].

  • Move upwind from the spill and prevent entry into the area.

  • Do not attempt to clean up a major spill without specialized training and equipment.

Waste Characterization and Disposal Workflow

Proper disposal is a regulated process. The primary directive is that 4-(3-Methoxyphenyl)piperazine-1-carboximidamide must be disposed of as hazardous chemical waste . It must never be disposed of down the drain or in regular trash[11].

The following workflow outlines the decision-making and operational steps for proper disposal.

Caption: Waste Disposal Decision Workflow for the Topic Compound.

Step-by-Step Disposal Procedure

This protocol provides the actionable steps for disposing of waste containing 4-(3-Methoxyphenyl)piperazine-1-carboximidamide, whether it is unused pure compound, contaminated materials, or solutions.

  • Waste Segregation : At the point of generation, this waste must be kept separate from all other waste streams. The most critical segregation is to keep it away from acidic waste due to the risk of toxic gas formation[4][5].

  • Container Selection :

    • Use a container that is chemically compatible (e.g., high-density polyethylene - HDPE), in good condition, and has a secure, leak-proof lid.

    • The original product container can be used if it is in good condition.

  • Labeling :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "4-(3-Methoxyphenyl)piperazine-1-carboximidamide" and any solvents or other chemicals present in the waste container.

    • Indicate the approximate percentages of each component.

  • Accumulation and Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Store away from incompatible materials, particularly acids[12].

  • Final Disposal :

    • Do not allow the waste to accumulate for extended periods.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

    • Disposal must be carried out by a licensed and approved hazardous waste disposal company in accordance with all local, state, and federal regulations[1].

By adhering to this comprehensive guide, researchers can ensure the safe management and compliant disposal of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide, protecting themselves, their colleagues, and the environment.

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